2-Chloro-4-fluoro-benzyl-hydrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2/c8-7-3-6(9)2-1-5(7)4-11-10/h1-3,11H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNJXMGVVBFZHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588250 | |
| Record name | [(2-Chloro-4-fluorophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51860-05-0 | |
| Record name | [(2-Chloro-4-fluorophenyl)methyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51860-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2-Chloro-4-fluorophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Synthetic Landscape of 2-Chloro-4-fluoro-benzyl-hydrazine: A Technical Guide for Chemical Innovators
Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry
To the researchers, scientists, and pioneers of drug development, this guide offers an in-depth exploration of 2-Chloro-4-fluoro-benzyl-hydrazine. While specific public domain data for this particular substituted benzyl-hydrazine is limited, this document serves as a comprehensive technical guide by leveraging established principles of organic chemistry and drawing parallels from closely related, well-characterized analogs. Substituted benzyl-hydrazines are a pivotal class of reagents in medicinal chemistry, prized for their utility in constructing a diverse array of heterocyclic scaffolds that form the core of many therapeutic agents. The strategic placement of chloro and fluoro substituents on the benzyl moiety is anticipated to modulate the electronic properties, reactivity, and pharmacokinetic profile of derivative molecules, making this compound a compound of significant interest for novel drug discovery programs.
This guide will navigate the fundamental chemical properties, plausible synthetic routes, anticipated reactivity, and potential applications of this compound. By providing a robust framework of its chemical behavior, we aim to empower researchers to confidently incorporate this versatile building block into their synthetic strategies and unlock its potential in the development of next-generation therapeutics. Throughout this document, we will adhere to the highest standards of scientific integrity, grounding our insights in established literature and providing detailed experimental rationales.
Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 51860-05-0 | |
| Molecular Formula | C₇H₈ClFN₂ | |
| Molecular Weight | 174.60 g/mol | |
| Boiling Point | No data available | |
| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer, under -20°C |
The lack of a reported boiling point suggests that this compound may be thermally labile or that its purification is typically achieved through methods other than distillation. Its recommended storage under inert atmosphere at low temperatures indicates a potential sensitivity to air and/or propensity for degradation at ambient temperatures.
Synthesis and Mechanistic Considerations
The synthesis of substituted benzyl-hydrazines is a well-trodden path in organic chemistry, with the nucleophilic substitution of a benzyl halide by hydrazine being a common and effective strategy. While a specific protocol for this compound is not detailed in peer-reviewed literature, a reliable synthesis can be extrapolated from established methods for analogous compounds.
Proposed Synthetic Pathway: Nucleophilic Substitution
The most direct and logical approach to synthesize this compound is via the reaction of 2-chloro-4-fluorobenzyl chloride (or bromide) with an excess of hydrazine hydrate. The use of a large excess of hydrazine is crucial to minimize the formation of the undesired bis-benzylated side product.
An In-depth Technical Guide to 2-Chloro-4-fluoro-benzyl-hydrazine: Synthesis, Properties, and Applications in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Hydrazine Scaffolds
(2-Chloro-4-fluorobenzyl)hydrazine, identified by the CAS number 51860-05-0, is a highly functionalized aromatic hydrazine derivative of significant interest in medicinal chemistry and pharmaceutical development. The strategic incorporation of both chlorine and fluorine atoms onto the benzyl ring imparts unique electronic properties and metabolic stability to molecules derived from this scaffold. This, combined with the reactive hydrazine moiety, makes it a valuable building block for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, safety considerations, and critical applications of (2-Chloro-4-fluorobenzyl)hydrazine, with a particular focus on its role as a key intermediate in the synthesis of the anticancer drug, pazopanib.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety profile of (2-Chloro-4-fluorobenzyl)hydrazine is paramount for its effective and safe handling in a research and development setting.
| Property | Value | Source |
| CAS Number | 51860-05-0 | N/A |
| Molecular Formula | C₇H₈ClFN₂ | N/A |
| Molecular Weight | 174.60 g/mol | N/A |
| Appearance | White to off-white solid | General observation for similar compounds |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | General laboratory practice |
Safety Information:
(2-Chloro-4-fluorobenzyl)hydrazine is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
Synthesis of (2-Chloro-4-fluoro-benzyl)-hydrazine: A Practical Approach
The synthesis of (2-Chloro-4-fluoro-benzyl)-hydrazine can be achieved through a few reliable methods. The most common and practical approach involves the nucleophilic substitution of a suitable benzyl halide with hydrazine hydrate. An alternative route involves the reductive amination of the corresponding benzaldehyde.
Method 1: Nucleophilic Substitution of 2-Chloro-4-fluorobenzyl Chloride
This is a widely applicable method for the synthesis of benzylhydrazines. The reaction proceeds via an SN2 mechanism where the highly nucleophilic hydrazine attacks the electrophilic benzylic carbon of 2-chloro-4-fluorobenzyl chloride, displacing the chloride leaving group.
Reaction Scheme:
A schematic of the nucleophilic substitution route.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-fluorobenzyl chloride (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically 5-10 equivalents) dropwise at room temperature. The use of excess hydrazine is crucial to minimize the formation of the dibenzylhydrazine byproduct.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Excess Hydrazine: Using a large excess of hydrazine shifts the equilibrium towards the formation of the desired monobenzylated product and minimizes the formation of the N,N'-bis(2-chloro-4-fluorobenzyl)hydrazine byproduct.
-
Ethanol as Solvent: Ethanol is a good solvent for both the starting material and hydrazine hydrate, and its boiling point allows for a convenient reaction temperature.
-
Aqueous Work-up: The aqueous work-up is essential to remove the excess hydrazine hydrate and any inorganic salts formed during the reaction.
Method 2: Reductive Amination of 2-Chloro-4-fluorobenzaldehyde
This two-step approach involves the initial formation of a hydrazone by reacting 2-chloro-4-fluorobenzaldehyde with hydrazine, followed by the reduction of the C=N double bond to yield the desired benzylhydrazine.
Reaction Scheme:
An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-benzyl-hydrazine
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Chloro-4-fluoro-benzyl-hydrazine, a valuable intermediate in the development of novel pharmaceutical and agrochemical agents. The presented methodology is designed for researchers, scientists, and professionals in drug development, emphasizing practical application, scientific integrity, and a deep understanding of the underlying chemical principles.
Introduction: Strategic Importance of this compound
Substituted benzyl-hydrazines are a critical class of building blocks in medicinal chemistry, recognized for their role in the synthesis of a wide array of biologically active molecules. The specific substitution pattern of a chlorine atom at the 2-position and a fluorine atom at the 4-position of the benzene ring in this compound offers a unique combination of steric and electronic properties. These features can significantly influence the pharmacokinetic and pharmacodynamic profiles of derivative compounds, making this intermediate highly sought after for the exploration of new chemical entities. This guide delineates a reliable, multi-step synthesis from readily available starting materials, focusing on process optimization and safety considerations.
Overall Synthesis Pathway
The synthesis of this compound is most effectively achieved through a three-step sequence, commencing with the preparation of the key intermediate, 2-chloro-4-fluorobenzaldehyde. This aldehyde subsequently undergoes condensation with hydrazine to form the corresponding hydrazone, which is then selectively reduced to the target benzyl-hydrazine.
Caption: Overall synthetic route to this compound.
Part 1: Synthesis of the Key Intermediate: 2-Chloro-4-fluorobenzaldehyde
The synthesis of 2-chloro-4-fluorobenzaldehyde is a critical first step, and a common industrial approach involves the side-chain chlorination of 2-chloro-4-fluorotoluene, followed by hydrolysis of the resulting benzal chloride.[1][2][3] This method is advantageous due to the relatively low cost of the starting material and its scalability.
Reaction Scheme:
Caption: Synthesis of 2-chloro-4-fluorobenzaldehyde.
Experimental Protocol:
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight |
| 2-Chloro-4-fluorotoluene | 1535-90-6 | 144.58 g/mol |
| Chlorine gas | 7782-50-5 | 70.90 g/mol |
| Iron-based solid superacid catalyst | N/A | N/A |
| Water | 7732-18-5 | 18.02 g/mol |
| Sodium carbonate solution | 497-19-8 | 105.99 g/mol |
Procedure:
-
Side-Chain Chlorination: A multi-necked flask equipped with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer is charged with 2-chloro-4-fluorotoluene. The reaction vessel is illuminated with a UV lamp. Chlorine gas is bubbled through the stirred liquid at a controlled rate, maintaining the reaction temperature between 100-150°C. The reaction progress is monitored by gas chromatography (GC) until the desired conversion to 2-chloro-4-fluoro-alpha,alpha-dichlorotoluene is achieved.
-
Hydrolysis: Upon completion of the chlorination, the UV lamp is turned off, and the reaction mixture is purged with nitrogen to remove excess chlorine. An iron-based solid superacid catalyst is added. Water is then added dropwise to the reaction mixture while maintaining the temperature between 100-150°C. The mixture is held at this temperature for several hours to ensure complete hydrolysis.[1][2]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with an aqueous sodium carbonate solution. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate. The crude 2-chloro-4-fluorobenzaldehyde is then purified by vacuum distillation to yield a white to off-white solid.
Expert Insights: The control of the chlorination step is crucial to prevent over-chlorination of the methyl group and the aromatic ring. The use of a solid superacid catalyst in the hydrolysis step offers advantages in terms of ease of separation and reduced corrosion compared to traditional mineral acids.
Part 2: Formation of (E)-(2-chloro-4-fluorobenzylidene)hydrazine
The formation of the hydrazone proceeds via a well-established condensation reaction between the aldehyde and hydrazine hydrate. The following protocol is adapted from a reliable procedure for a similar substrate.[4]
Reaction Scheme:
Caption: Formation of the hydrazone intermediate.
Experimental Protocol:
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight |
| 2-Chloro-4-fluorobenzaldehyde | 84194-36-5 | 158.56 g/mol |
| Hydrazine hydrate (80%) | 7803-57-8 | 50.06 g/mol |
| Ethanol | 64-17-5 | 46.07 g/mol |
| Methyl tert-butyl ether (MTBE) | 1634-04-4 | 88.15 g/mol |
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe is charged with hydrazine hydrate and ethanol.
-
2-Chloro-4-fluorobenzaldehyde is added to the stirred solution.
-
The reaction mixture is heated to an internal temperature of 60°C and maintained until a clear solution is obtained (typically 1-2 hours), indicating the completion of the reaction. The progress can be monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is cooled to room temperature and concentrated under reduced pressure to remove most of the ethanol.
-
The resulting mixture is extracted with methyl tert-butyl ether (MTBE). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford (E)-(2-chloro-4-fluorobenzylidene)hydrazine as a solid, which can be used in the next step without further purification.
Trustworthiness of the Protocol: The use of an excess of hydrazine hydrate helps to drive the reaction to completion and minimizes the formation of the corresponding azine as a side product.[4]
Part 3: Reduction to this compound
The final step is the selective reduction of the hydrazone C=N double bond. While various reducing agents can be employed, the use of magnesium in methanol offers a mild, efficient, and cost-effective method that is tolerant of the halogen substituents on the aromatic ring.[5]
Reaction Scheme:
Caption: Reduction of the hydrazone to the final product.
Experimental Protocol:
Materials:
| Reagent/Solvent | CAS Number | Molar Mass |
| (E)-(2-chloro-4-fluorobenzylidene)hydrazine | N/A | 172.59 g/mol |
| Magnesium turnings | 7439-95-4 | 24.31 g/mol |
| Methanol | 67-56-1 | 32.04 g/mol |
| Ethyl acetate | 141-78-6 | 88.11 g/mol |
| Saturated ammonium chloride solution | 12125-02-9 | 53.49 g/mol |
Procedure:
-
To a stirred solution of (E)-(2-chloro-4-fluorobenzylidene)hydrazine in methanol at room temperature, magnesium turnings are added portion-wise. A molar ratio of approximately 1:5 (hydrazone:Mg) is recommended.[5]
-
The reaction is exothermic and may require occasional cooling in a water bath to maintain a gentle reflux.
-
The reaction progress is monitored by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is filtered to remove magnesium salts, and the filtrate is concentrated under reduced pressure to remove most of the methanol.
-
The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel if required.
Mechanistic Insight: The reduction is believed to proceed via a single electron transfer (SET) mechanism from the magnesium metal to the C=N bond of the hydrazone, followed by protonation from the methanol solvent.[5] This mild approach avoids the use of harsh and pyrophoric reagents like lithium aluminum hydride, enhancing the safety profile of the synthesis.
Conclusion
The presented three-step synthesis pathway provides a reliable and well-documented route to this compound. By starting from 2-chloro-4-fluorotoluene, this guide offers a scalable and industrially relevant approach. The detailed experimental protocols, supported by authoritative references, are designed to be readily implemented in a research or process development setting. The judicious choice of reagents and reaction conditions at each step ensures high yields and purity while maintaining a favorable safety profile. This technical guide serves as a valuable resource for scientists and researchers engaged in the synthesis of novel bioactive molecules.
References
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Organic Syntheses. (n.d.). PREPARATION OF (E)-(2-CHLOROBENZYLIDENE)HYDRAZINE. Coll. Vol. 10, p.213 (2004); Vol. 79, p.247 (2002). Retrieved from [Link]
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Khurana, J. M., Kandpal, B. M., Sharma, P., & Gupta, M. (2015). A novel method of reduction of >C=N- group in hydrazones, phenylhydrazones, azines, and tosylhydrazones by Mg–methanol. Monatshefte für Chemie - Chemical Monthly, 146(1), 187–190. Retrieved from [Link]
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MDPI. (2018). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank, 2018(4), M1018. Retrieved from [Link]
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American Chemical Society. (2022). Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides. Organic Letters, 24(29), 5364–5369. Retrieved from [Link]
- Google Patents. (2012). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
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MDPI. (2021). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Molecules, 26(16), 4933. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Recent advances in the synthesis of fluorinated hydrazones. Organic & Biomolecular Chemistry, 20(24), 4875-4888. Retrieved from [Link]
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European Patent Office. (1992). EP 0289942 B1 - Process for producing fluorobenzaldehydes. Retrieved from [Link]
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American Chemical Society. (2023). Defluoroalkylation of Trifluoromethylarenes with Hydrazones: Rapid Access to Benzylic Difluoroarylethylamines. Organic Letters, 25(9), 1469–1474. Retrieved from [Link]
- Google Patents. (2002). US6455739B1 - Production of 4-fluorobenzaldehyde.
- Google Patents. (2014). CN104098453A - Synthetic method for 4-fluorobenzaldehyde.
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- 1. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN104098453A - Synthetic method for 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
FT-IR analysis of 2-Chloro-4-fluoro-benzyl-hydrazine
An In-depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis of 2-Chloro-4-fluoro-benzyl-hydrazine
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, analytical scientists, and quality control professionals, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind methodological choices, ensuring a deep understanding of the technique as applied to this specific molecule. Our approach is grounded in the principles of structural chemistry and vibrational spectroscopy to create a robust, self-validating analytical workflow.
Introduction: The Analytical Imperative
This compound (C₇H₈ClFN₂) is a substituted benzyl-hydrazine derivative whose utility in drug development stems from its unique combination of functional moieties: a halogenated aromatic ring and a reactive hydrazine group. The precise arrangement of these groups is critical to its function in subsequent synthetic steps. Therefore, unambiguous structural confirmation is paramount.
FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for this purpose. It provides a unique "molecular fingerprint" by probing the vibrational modes of the molecule's constituent bonds. This guide will detail the process from fundamental principles to final spectral interpretation, enabling scientists to verify the identity, assess the purity, and understand the structural characteristics of this compound with confidence.
Molecular Structure and Predicted Vibrational Modes
A thorough analysis begins with a fundamental understanding of the molecule's structure. The key to interpreting an FT-IR spectrum is to deconstruct the molecule into its functional groups and predict where their characteristic vibrations will absorb infrared radiation.
Caption: Molecular structure of this compound.
The primary vibrational modes expected for this structure are summarized below. This table serves as our predictive reference for spectral interpretation.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Comments |
| Hydrazine (N-H) | Symmetric & Asymmetric Stretch | 3500 - 3300 (m) | Primary amines/hydrazines show two bands; secondary show one.[1] Broadening may occur due to hydrogen bonding.[2] |
| N-H Bend (Scissoring) | 1650 - 1580 (m) | Characteristic for -NH₂ groups. | |
| Aromatic Ring (C-H) | C-H Stretch | 3100 - 3000 (v) | Absorptions above 3000 cm⁻¹ are a hallmark of sp² C-H bonds, clearly distinguishing them from aliphatic C-H stretches.[3][4][5] |
| Aromatic Ring (C=C) | C=C Ring Stretch | 1600 - 1450 (m, multiple bands) | The aromatic ring gives rise to a series of sharp bands, typically around 1600, 1585, 1500, and 1450 cm⁻¹.[4][6] |
| Methylene (-CH₂-) | Symmetric & Asymmetric Stretch | 2950 - 2850 (m) | These absorptions are expected just below the 3000 cm⁻¹ threshold for aromatic C-H stretches.[1] |
| Carbon-Nitrogen (C-N) | C-N Stretch | 1350 - 1000 (m-w) | This vibration falls within the complex fingerprint region. |
| Nitrogen-Nitrogen (N-N) | N-N Stretch | 1150 - 1050 (v) | The N-N stretch in hydrazine and its derivatives can be found in this region.[7][8] |
| Carbon-Fluorine (C-F) | C-F Stretch | 1360 - 1000 (s) | This is typically a very strong and prominent absorption, making it a key diagnostic peak. The exact position is sensitive to the molecular environment.[9] |
| Carbon-Chlorine (C-Cl) | C-Cl Stretch | 850 - 550 (s-m) | This absorption occurs at a lower frequency due to the heavier mass of the chlorine atom.[3] |
| Aromatic Substitution | C-H Out-of-Plane Bend | 900 - 675 (s) | The pattern of these strong bands is highly diagnostic of the substitution pattern on the benzene ring.[3][4] |
Experimental Protocol: A Self-Validating Workflow
The quality of an FT-IR spectrum is entirely dependent on a meticulous experimental technique. The following protocol is designed to ensure reproducibility and accuracy, incorporating steps that validate the integrity of the measurement process.
Instrumentation and Sample Preparation
While several methods exist, Attenuated Total Reflectance (ATR) is often preferred for its speed and minimal sample preparation.[10] Alternatively, the KBr pellet method provides high-quality transmission spectra for solid samples.
Method A: Attenuated Total Reflectance (ATR) - Recommended
-
Causality: This technique relies on the principle of total internal reflection, where an infrared beam passes through a high-refractive-index crystal (e.g., diamond, ZnSe). The beam creates an evanescent wave that penetrates a small distance into the sample placed in intimate contact with the crystal. This interaction provides a spectrum of the sample's surface. Good contact is critical; therefore, a pressure clamp is used to ensure this.
-
Protocol:
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step, as it measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-5 mg) of the this compound powder directly onto the center of the ATR crystal.
-
Apply Pressure: Lower the pressure clamp to apply consistent and firm pressure on the sample, ensuring good contact with the crystal.
-
Sample Spectrum: Acquire the sample spectrum using the predefined acquisition parameters.
-
Method B: Potassium Bromide (KBr) Pellet - Alternative
-
Causality: This transmission method involves dispersing the solid sample within an IR-transparent matrix, potassium bromide (KBr). Grinding the sample to a fine powder minimizes light scattering, and pressing it into a transparent pellet creates a uniform path for the IR beam.
-
Protocol:
-
Grinding: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopy-grade KBr powder using an agate mortar and pestle.[11] The mixture should be homogenous and have a fine, flour-like consistency.
-
Pellet Pressing: Transfer the mixture to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.[11] An opaque or cloudy pellet indicates insufficient grinding or moisture.
-
Background Spectrum: Collect a background spectrum with the empty sample holder in the beam path.
-
Sample Spectrum: Place the KBr pellet into the sample holder and acquire the spectrum.
-
Data Acquisition Parameters
The choice of instrument settings directly impacts spectral quality.
-
Wavenumber Range: 4000 cm⁻¹ to 400 cm⁻¹. This covers the entire mid-infrared region where fundamental molecular vibrations occur.
-
Resolution: 4 cm⁻¹. This is the standard for routine analysis, providing sufficient detail to resolve most key functional group bands without introducing excessive noise.
-
Number of Scans: 16-32 scans. Co-adding multiple scans is a crucial step for improving the signal-to-noise ratio (S/N), as signal increases linearly with the number of scans while noise increases by the square root.
Caption: Workflow for acquiring a self-validating FT-IR spectrum.
Spectral Interpretation: Decoding the Molecular Fingerprint
The final processed spectrum contains a wealth of structural information. The analysis should be systematic, starting from the functional group region and moving into the fingerprint region, cross-referencing with the predicted values from Section 2.
Representative FT-IR Spectral Data for this compound
| Observed Peak (cm⁻¹) | Intensity | Assignment & Interpretation |
| 3345, 3290 | Medium, Sharp | N-H Asymmetric & Symmetric Stretch: The presence of two distinct peaks in this region is strong evidence for the primary amine (-NH₂) of the hydrazine moiety.[1] |
| 3070 | Weak | Aromatic C-H Stretch: Confirms the presence of the benzene ring. Its position above 3000 cm⁻¹ is characteristic of sp² C-H bonds.[3][4] |
| 2925 | Medium | Aliphatic C-H Stretch: Corresponds to the methylene (-CH₂) bridge, confirming the benzyl structure. |
| 1610, 1505 | Medium, Sharp | Aromatic C=C Ring Stretch: These two sharp bands are characteristic of C=C stretching vibrations within the aromatic ring, further confirming the phenyl group.[6][12] |
| 1595 | Medium | N-H Bend: This absorption is assigned to the scissoring vibration of the -NH₂ group. |
| 1225 | Strong, Sharp | C-F Stretch: A very strong absorption in this region is a key indicator of the carbon-fluorine bond, a prominent feature of the molecule.[9] |
| 1100 | Medium | N-N Stretch: This band is consistent with the stretching vibration of the nitrogen-nitrogen single bond in the hydrazine group.[8] |
| 820 | Strong | Aromatic C-H Out-of-Plane Bend: A strong band in this area is highly indicative of the substitution pattern on the aromatic ring. For a 1,2,4-trisubstituted ring, a strong band is expected in the 850-800 cm⁻¹ region. |
| 750 | Medium-Strong | C-Cl Stretch: This absorption is attributed to the carbon-chlorine stretching vibration.[3] |
Conclusion
FT-IR spectroscopy provides a definitive and efficient method for the structural verification of this compound. By following a systematic workflow that includes predictive analysis of vibrational modes, meticulous sample preparation, and validated data acquisition, a scientist can reliably confirm the presence of all key functional groups. The characteristic absorptions of the hydrazine N-H bonds, the aromatic ring, and particularly the strong C-F and C-Cl stretches in the fingerprint region, collectively form a unique spectral signature. This guide provides the technical foundation and causal reasoning necessary for researchers to confidently employ FT-IR for quality control, reaction monitoring, and structural elucidation in their work with this important chemical intermediate.
References
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
National Center for Biotechnology Information. (2025, October 3). 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. PubChem. [Link]
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Methodological & Application
Application and Protocol for the Synthesis of Novel Schiff Bases Using 2-Chloro-4-fluoro-benzyl-hydrazine
Introduction: The Versatility and Therapeutic Potential of Schiff Bases
Schiff bases, compounds characterized by the azomethine functional group (-C=N-), have been a cornerstone of synthetic chemistry since their discovery by Hugo Schiff in 1864.[1][2] These compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[1][3][4] The inherent electrophilic carbon and nucleophilic nitrogen within the imine bond make Schiff bases highly versatile intermediates for the synthesis of various organic compounds and as ligands in coordination chemistry.[1][3]
In the realm of medicinal chemistry and drug development, Schiff bases and their derivatives are of profound interest due to their wide spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, antiviral, antioxidant, and anticancer properties.[1][2][5][6] The structural diversity and accessibility of Schiff bases allow for the fine-tuning of their steric and electronic properties, enabling the design of potent and selective therapeutic agents.[6][7] The formation of hydrazone-type Schiff bases, derived from hydrazines, introduces an additional nitrogen atom, which can significantly influence the compound's coordination chemistry and biological function.[5][8]
This application note provides a detailed protocol for the synthesis of a novel Schiff base derived from 2-Chloro-4-fluoro-benzyl-hydrazine. This particular hydrazine derivative is a promising building block due to the presence of halogen atoms (chlorine and fluorine), which can enhance the lipophilicity and metabolic stability of the final compound, potentially leading to improved pharmacological profiles. The protocol is designed for researchers and scientists in drug discovery and development, offering a robust and reproducible method for synthesizing these promising compounds.
Chemical Principles and Reaction Mechanism
The synthesis of a Schiff base from this compound and an aldehyde (in this example, salicylaldehyde) proceeds via a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic.[9]
The primary amine of the hydrazine acts as the nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[4] The carbinolamine is generally unstable and, under the reaction conditions, undergoes dehydration (elimination of a water molecule) to form the stable carbon-nitrogen double bond (imine) of the Schiff base.[4] The reaction is reversible, and the removal of water can drive the equilibrium towards the product.[4]
The general reaction scheme is as follows:
This compound + Salicylaldehyde → (E)-2-(((2-(2-chloro-4-fluorobenzyl)hydrazono)methyl)phenol + H₂O
The presence of the electron-withdrawing chloro and fluoro substituents on the benzyl ring of the hydrazine can influence the nucleophilicity of the amine and the overall reaction rate.
Experimental Protocol: Synthesis of a Novel Schiff Base
This protocol details the synthesis of a representative Schiff base from this compound and salicylaldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Salicylaldehyde | ≥98% | Commercially Available |
| Ethanol (Absolute) | ACS Grade | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Dichloromethane | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |
| n-Hexane | HPLC Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Round-bottom flask (100 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer with hotplate | - | - |
| Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254) | - | - |
| Column chromatography setup (Silica gel 60, 230-400 mesh) | - | - |
| Rotary evaporator | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
Addition of Aldehyde: To this solution, add salicylaldehyde (1.0 mmol) dropwise while stirring.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[10]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with constant stirring.[10]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 80:20 v/v).[10] The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 20 mL) to remove any remaining acetic acid and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.[10]
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent to obtain the pure Schiff base.[10]
-
Drying and Characterization: Dry the purified product under vacuum to remove any residual solvent. Characterize the final product by spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry) and determine its melting point.[11][12]
Characterization of the Synthesized Schiff Base
The structure of the synthesized Schiff base should be confirmed using a suite of analytical techniques.
| Technique | Expected Observations |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Appearance of a characteristic imine (-C=N-) stretching band around 1600-1650 cm⁻¹.[13] Disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the hydrazine. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | A characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm. Signals corresponding to the aromatic protons of both the benzyl and salicyl moieties. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | A signal for the imine carbon (-C=N-) in the range of δ 160-170 ppm. Signals for the aromatic carbons. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base. |
| Melting Point | A sharp and defined melting point, indicating the purity of the compound.[12] |
Scientific Integrity & Logic: Rationale for Experimental Choices
The described protocol is designed to be a self-validating system, ensuring both the successful synthesis and the verifiable purity of the final compound.
-
Choice of Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves both the hydrazine and aldehyde reactants and has a suitable boiling point for reflux, allowing the reaction to proceed at a reasonable rate without degradation of the reactants or product.
-
Catalyst: The use of a catalytic amount of glacial acetic acid is crucial. It protonates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the weakly basic hydrazine.[9] The amount is kept minimal to avoid unwanted side reactions.
-
Reaction Monitoring: TLC is an indispensable tool for real-time monitoring of the reaction's progress. It allows for the determination of the optimal reaction time, preventing the formation of byproducts due to prolonged heating and ensuring the complete consumption of starting materials.[10]
-
Purification: Column chromatography is a robust method for purifying the Schiff base from any unreacted starting materials and minor byproducts, ensuring a high degree of purity which is critical for subsequent biological testing and further applications.[10]
-
Comprehensive Characterization: The combination of FTIR, NMR (¹H and ¹³C), and Mass Spectrometry provides unambiguous structural confirmation of the synthesized Schiff base.[11][14] Melting point determination serves as a reliable indicator of purity.
Diagrams and Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of a Schiff base.
Mechanism Overview
Caption: Simplified reaction mechanism for Schiff base formation.
Conclusion
The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of novel Schiff bases from this compound. The incorporation of this halogenated hydrazine moiety offers a promising avenue for the development of new chemical entities with potentially enhanced biological activities. By following the detailed steps for synthesis, purification, and characterization, researchers can confidently prepare high-purity Schiff bases for further investigation in medicinal chemistry and drug discovery programs. The inherent versatility of this synthetic route allows for the creation of a diverse library of Schiff bases by varying the aldehyde or ketone reaction partner, facilitating structure-activity relationship (SAR) studies.
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GSC Online Press. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(3), 133-143. [Link]
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Anusuya, M., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(35), 31635–31651. [Link]
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Expert Opinion on Therapeutic Patents. (2023). Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). Expert Opinion on Therapeutic Patents, 33(10), 769-791. [Link]
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ResearchGate. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 5(1), 1435-1440. [Link]
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ResearchGate. (2023). A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. International Journal of Scientific Research in Engineering and Management, 7(5). [Link]
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Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(41), 17895-17906. [Link]
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National Institutes of Health. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(15), 4877. [Link]
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SciSpace. (2021). A comprehensive review on synthesis and biological activity of schiff bases. International Journal of Pharmaceutical Sciences and Research, 12(9), 4634-4645. [Link]
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PubMed. (2022). Synthesis and Characterization of Novel Schiff Bases Derived from 2-Butyl-4-chloro Imidazole for the Enhanced Antimicrobial Property. Applied Biochemistry and Biotechnology, 194(12), 6035-6047. [Link]
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ResearchGate. (2022). Synthesis, crystal structure, and antidiabetic property of hydrazine functionalized Schiff base: 1,2-Di(benzylidene)hydrazine. European Journal of Chemistry, 13(2), 234-240. [Link]
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MDPI. (2024). Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. Molecules, 29(3), 698. [Link]
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MDPI. (2024). Synthesis, Investigation, Biological Evaluation, and Application of Coordination Compounds with Schiff Base—A Review. Molecules, 29(1), 183. [Link]
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ResearchGate. (2022). Biomedical Applications of Some Schiff Bases and Their Transition Metal Complexes: A Review. Journal of the Indian Chemical Society, 99(10), 100701. [Link]
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Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(41), 17895-17906. [Link]
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IJRAR. (2022). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. INTERNATIONAL JOURNAL OF RESEARCH AND ANALYTICAL REVIEWS, 9(2), 523-532. [Link]
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National Institutes of Health. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Journal of Molecular Structure, 1254, 132371. [Link]
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Der Pharma Chemica. (2019). Synthesis, Charactrization and Antibacterial Activity of Schiff Bases Derived from Phenyl Hydrazine Derivatives and their Cu (II) and Zn (II) Complexes. Der Pharma Chemica, 11(4), 1-7. [Link]
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GSC Online Press. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(3), 133-143. [Link]
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ResearchGate. (2024). Scheme 15: Synthetic procedure for the preparation of hydrazine-based Schiff Bases 17 and 18. [Link]
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Al-Nahrain University. (2014). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Al-Nahrain Journal of Science, 17(1), 32-39. [Link]
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PubMed Central. (2012). A Facile and Convenient Synthesis of some Novel Hydrazones, Schiff's Base and Pyrazoles Incorporating Thieno[2,3-b]thiophenes. Molecules, 17(11), 13393–13404. [Link]
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Scribd. (n.d.). Synthesis and Importance of Schiff Bases. [Link]
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PubMed Central. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 8(41), 38048–38063. [Link]
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MDPI. (2023). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. Polymers, 15(15), 3298. [Link]
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Journal of Pharmaceutical, Chemical and Biological Sciences. (2014). Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. Journal of Pharmaceutical, Chemical and Biological Sciences, 2(1), 1-10. [Link]
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Tikrit Journal of Pure Science. (2013). Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl -2- 2-{[1-(3-Amino-Phenyl). Tikrit Journal of Pure Science, 18(3). [Link]
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Indian Journal of Pharmaceutical Sciences. (2022). Schiff base metal complexes: Synthesis, characterisation, and antibacterial properties. Indian Journal of Pharmaceutical Sciences, 84(3), 713-722. [Link]
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The Strategic Utility of 2-Chloro-4-fluoro-benzyl-hydrazine in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction
In the landscape of modern medicinal chemistry, the incorporation of halogen atoms, particularly chlorine and fluorine, into molecular scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs).[1][2] The presence of these halogens can significantly influence metabolic stability, binding affinity, and bioavailability.[1] 2-Chloro-4-fluoro-benzyl-hydrazine is a key intermediate that embodies this principle, offering a synthetically versatile platform for the construction of complex heterocyclic systems. Hydrazine derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, owing to their reactivity and ability to form the core structures of numerous bioactive molecules.[3] This application note provides a detailed overview of this compound, its synthesis, physicochemical properties, and its critical role as an intermediate in the preparation of advanced pharmaceutical agents, with a particular focus on the synthesis of pyrazolopyrimidine-based TRAP1 inhibitors for oncological applications.
Physicochemical and Safety Data of this compound
A thorough understanding of the physicochemical properties and safety profile of an intermediate is paramount for its effective and safe utilization in a research and development setting.
| Property | Value | Reference |
| CAS Number | 51860-05-0 | [4] |
| Molecular Formula | C₇H₈ClFN₂ | [4] |
| Molecular Weight | 174.60 g/mol | [4] |
| Appearance | White to off-white crystalline powder | Inferred from related compounds |
| Storage Conditions | Store in freezer at -20°C under an inert atmosphere. Keep in a dark place. | [4] |
Safety Information:
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.
-
GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Synthesis of this compound
The synthesis of this compound can be reliably achieved through the nucleophilic substitution of 2-chloro-4-fluorobenzyl chloride with hydrazine hydrate. This method is analogous to established procedures for the preparation of similar benzylhydrazine derivatives.[3][5]
Caption: Synthetic scheme for this compound.
Detailed Protocol:
-
Reaction Setup: To a solution of hydrazine hydrate (5 equivalents) in ethanol, add potassium carbonate (1 equivalent).
-
Addition of Starting Material: Slowly add a solution of 2-chloro-4-fluorobenzyl chloride (1 equivalent) in ethanol to the hydrazine mixture at room temperature with constant stirring.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Extraction: To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the final product as a white to off-white solid.
Application in the Synthesis of Pyrazolopyrimidine-Based TRAP1 Inhibitors
A significant application of this compound is in the synthesis of substituted pyrazolopyrimidines, a class of compounds that has garnered considerable interest as inhibitors of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1). TRAP1 is a mitochondrial chaperone protein that is overexpressed in various cancers and plays a crucial role in tumor cell survival and metabolic reprogramming.
The synthesis of the pyrazolopyrimidine core typically involves the condensation of a substituted hydrazine with a functionalized pyrimidine derivative. The 2-chloro-4-fluoro-benzyl moiety introduced from the hydrazine intermediate can occupy a key binding pocket in the TRAP1 active site, contributing to the potency and selectivity of the inhibitor.
Caption: General scheme for pyrazolopyrimidine synthesis.
Explanatory Note on the Reaction:
The reaction proceeds via an initial condensation of the hydrazine with a carbonyl group on the pyrimidine ring, followed by an intramolecular cyclization to form the fused pyrazolopyrimidine ring system. The specific substitution pattern on the pyrimidine precursor will dictate the final structure of the inhibitor. The presence of the 2-chloro and 4-fluoro substituents on the benzyl group is critical for optimizing the binding interactions with the TRAP1 protein.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of complex pharmaceutical molecules. Its straightforward preparation and the strategic placement of its halogen atoms make it an attractive building block for the development of novel APIs, particularly in the field of oncology. The application of this intermediate in the synthesis of pyrazolopyrimidine-based TRAP1 inhibitors highlights its importance in accessing novel chemical matter with therapeutic potential. Researchers and drug development professionals are encouraged to consider the utility of this and related substituted benzylhydrazines in their synthetic campaigns.
References
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Manan, M. A. F., McKay, A. P., & Cordes, D. B. (2025). 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 10), 1234-1238. [Link]
- Hartmann, M., & Druey, J. (1954). U.S. Patent No. 2,484,029. Washington, DC: U.S.
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Application Notes and Protocols: Catalytic Hydrogenation of Hydrazones Derived from 2-Chloro-4-fluoro-benzyl-hydrazine
Introduction: The Strategic Importance of Substituted Hydrazines in Medicinal Chemistry
Substituted hydrazines are pivotal building blocks in the synthesis of a diverse array of heterocyclic compounds that form the backbone of many therapeutic agents. The transformation of hydrazones to their corresponding hydrazines via catalytic hydrogenation is a fundamental and widely employed reaction in drug discovery and development. This process allows for the introduction of a reactive hydrazine moiety, which can be further elaborated to construct complex molecular architectures. Specifically, hydrazones derived from 2-Chloro-4-fluoro-benzyl-hydrazine are of significant interest due to the presence of halogen substituents on the aromatic ring. These halogens can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and membrane permeability.
This comprehensive guide provides a detailed exploration of the catalytic hydrogenation of hydrazones derived from this compound. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability.
Section 1: Synthesis of Precursors
The successful catalytic hydrogenation is predicated on the quality and purity of the starting materials. This section details the synthesis of the key precursors: this compound and the corresponding hydrazones.
Synthesis of this compound
The synthesis of this compound can be adapted from established procedures for similar benzylhydrazines. A common and effective method involves the reaction of the corresponding benzyl halide with an excess of hydrazine hydrate.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve hydrazine hydrate (5.0 equivalents) in ethanol.
-
Reagent Addition: Slowly add a solution of 2-chloro-4-fluorobenzyl chloride (1.0 equivalent) in ethanol to the hydrazine hydrate solution at room temperature with vigorous stirring. The use of a significant excess of hydrazine hydrate is crucial to minimize the formation of the undesired bis-alkylated product.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.[1]
Synthesis of Hydrazones
The formation of hydrazones is typically a straightforward condensation reaction between the synthesized hydrazine and a suitable carbonyl compound (aldehyde or ketone).[2][3]
Protocol 2: General Procedure for Hydrazone Synthesis
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Reagent Addition: Add the desired aldehyde or ketone (1.0-1.1 equivalents) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to accelerate the reaction.[3]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete, as monitored by TLC or LC-MS.[3]
-
Isolation: In many cases, the hydrazone product will precipitate out of the reaction mixture upon cooling. The solid can be collected by filtration, washed with a cold solvent, and dried. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.[2][4]
Section 2: Catalytic Hydrogenation of Hydrazones
The core of this application note is the reduction of the C=N bond of the hydrazone to yield the target hydrazine. Several catalytic systems can be employed, each with its own advantages and considerations.
Heterogeneous Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Palladium on carbon is a widely used and versatile catalyst for hydrogenation reactions. However, a key consideration when working with halogenated compounds is the potential for hydrodehalogenation, a side reaction that removes the halogen substituents.
Causality Behind Experimental Choices:
-
Catalyst Loading: A lower catalyst loading (typically 5-10 mol%) is often preferred to minimize dehalogenation.
-
Hydrogen Pressure: Atmospheric pressure or slightly elevated pressure (using a hydrogen balloon) is generally sufficient and helps to suppress dehalogenation. High pressures can increase the rate of both the desired hydrogenation and the undesired dehalogenation.
-
Solvent: Protic solvents like ethanol or methanol are commonly used. The choice of solvent can sometimes influence the selectivity.
-
Additives: The addition of a base (e.g., triethylamine or sodium acetate) can sometimes suppress hydrodehalogenation by neutralizing any acidic byproducts (such as HCl) that may form and promote the side reaction.
Protocol 3: Hydrogenation using Pd/C
-
Inerting the Reaction Vessel: To a round-bottom flask containing the hydrazone and a magnetic stir bar, add the solvent (e.g., ethanol).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the flask under a stream of nitrogen or argon. Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care in an inert atmosphere.
-
Hydrogen Introduction: Seal the flask with a septum and purge the system with hydrogen gas by evacuating and backfilling with hydrogen three times. Inflate a balloon with hydrogen and attach it to the flask via a needle.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Safety Note: The used catalyst on the Celite® pad should be kept wet with solvent to prevent ignition upon exposure to air.
-
Purification: Wash the Celite® pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude hydrazine can be purified by recrystallization or column chromatography.
Catalytic Hydrogenation using Raney® Nickel
Raney® Nickel is a highly active catalyst that can be effective for the hydrogenation of hydrazones.[5][6] It is often used when other catalysts are not effective. However, its high reactivity can also lead to a higher propensity for dehalogenation.[7]
Protocol 4: Hydrogenation using Raney® Nickel
-
Catalyst Preparation: Wash commercially available Raney® Nickel slurry with the reaction solvent (e.g., ethanol) several times by decantation to remove the storage solution. Safety Note: Raney® Nickel is pyrophoric and must be handled under a liquid at all times.[8]
-
Reaction Setup: In a flask under an inert atmosphere, add the hydrazone and the washed Raney® Nickel catalyst in the chosen solvent.
-
Hydrogenation: Pressurize the reaction vessel with hydrogen (typically 1-4 atm) and stir vigorously. The reaction is often exothermic and may require cooling.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the Pd/C catalyzed reaction (Protocol 3, steps 5 and 6).
Catalytic Transfer Hydrogenation
An alternative to using hydrogen gas is catalytic transfer hydrogenation, where a hydrogen donor molecule, such as formic acid or ammonium formate, is used in the presence of a catalyst.[9][10][11] This method can sometimes offer better selectivity and avoids the need for specialized high-pressure hydrogenation equipment.
Protocol 5: Catalytic Transfer Hydrogenation using Formic Acid and Pd/C
-
Reaction Setup: In a round-bottom flask, combine the hydrazone, Pd/C (5-10 mol%), and a solvent such as methanol or ethanol.
-
Hydrogen Donor Addition: Add formic acid (2-5 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through Celite® to remove the catalyst. Neutralize the filtrate with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the product as needed.[9]
Section 3: Characterization of Products
The successful synthesis of the target this compound derivatives should be confirmed by appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural elucidation.[12][13] The 1H NMR spectrum should show the appearance of new signals corresponding to the N-H protons and the benzylic CH2 protons adjacent to the hydrazine nitrogen. The disappearance of the hydrazone C=N proton signal is also a key indicator of a complete reaction.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the appearance of N-H stretching vibrations in the region of 3200-3400 cm-1 and the disappearance of the C=N stretch of the hydrazone.
Section 4: Data Presentation and Workflow Visualization
Table 1: Comparison of Catalytic Hydrogenation Methods
| Parameter | Pd/C with H2 | Raney® Nickel with H2 | Pd/C with Formic Acid |
| Catalyst | 10% Palladium on Carbon | Raney® Nickel | 10% Palladium on Carbon |
| Hydrogen Source | H2 gas (balloon) | H2 gas (1-4 atm) | Formic Acid |
| Pressure | Atmospheric | 1-4 atm | Atmospheric |
| Temperature | Room Temperature | Room Temp. to 40 °C | Room Temp. to 50 °C |
| Typical Yield | Good to Excellent | Good to Excellent | Good to Excellent |
| Selectivity | Moderate to Good | Lower (risk of dehalogenation) | Potentially Higher |
| Safety | Flammable H2, Pyrophoric Catalyst | Flammable H2, Highly Pyrophoric Catalyst | Corrosive Formic Acid |
Diagrams
Caption: Experimental workflow for the synthesis and hydrogenation of hydrazones.
Caption: Simplified mechanism of catalytic hydrogenation of a hydrazone.
Section 5: Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated.
-
Pyrophoric Catalysts: Both Pd/C and Raney® Nickel can be pyrophoric, especially after use. They should be handled under an inert atmosphere and never allowed to dry out completely in the air. The catalyst waste should be quenched carefully by slowly adding it to a large volume of water.
-
Hydrazine and its Derivatives: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
-
Thiel, O. R., & Achmatowicz, M. M. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 90, 287-300. [Link]
-
Prasad, J. (2011). Catalytic transfer hydrogenation studies on Arylhydrazones. Asian Journal of Experimental Chemistry, 6(2), 89-92. [Link]
-
David, A., & Vannice, M. A. (2016). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Chemical Engineering Journal, 291, 218-228. [Link]
-
Bar-Haim, G., & Kol, M. (2003). Nickel-catalyzed asymmetric transfer hydrogenation of hydrazones and other ketimines. Tetrahedron Letters, 44(4), 811-814. [Link]
-
Reddy, M. V. R., et al. (2000). CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. Organic Preparations and Procedures International, 32(3), 272-276. [Link]
-
Lamy-Pitara, E., et al. (1999). Simple and competitive catalytic hydrogenation of nitrobenzene, allyl benzyl ether and benzyl crotyl ether in alkaline alcoholic media. Journal of Molecular Catalysis A: Chemical, 142(1), 39-50. [Link]
-
Adkins, H., & Billica, H. R. (1948). Preparation of Raney Nickel Catalysts and Their Use in Hydrogenation. Journal of the American Chemical Society, 70(2), 695-698. [Link]
-
Manan, M. M., et al. (2021). 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. IUCrData, 6(11), x211228. [Link]
-
Gowda, D. C., & Gowda, S. (2000). A facile and selective reduction of nitroarenes using formic acid and palladium on carbon. Tetrahedron Letters, 41(45), 8653-8656. [Link]
-
American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. [Link]
-
Dong, Y. (2020). How to purify hydrazone? ResearchGate. [Link]
-
G. H. Coleman. (1932). Phenylhydrazine. Organic Syntheses, 12, 66. [Link]
-
Bullock, R. M., et al. (2015). Dehydrogenation, disproportionation and transfer hydrogenation reactions of formic acid catalyzed by molybdenum hydride compounds. Chemical Science, 6(5), 2802-2814. [Link]
-
Wikipedia. (2023). Raney nickel. [Link]
-
Fokin, A. A., et al. (2021). Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. The Journal of Organic Chemistry, 86(2), 1775-1788. [Link]
-
Molander, G. A., & Brown, G. A. (2006). Defluoroalkylation of Trifluoromethylarenes with Hydrazones: Rapid Access to Benzylic Difluoroarylethylamines. Organic Letters, 8(13), 2799-2802. [Link]
-
Asadollahi-Baboli, M., et al. (2013). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research, 12(3), 367-374. [Link]
-
Hsin-Wei Lin, et al. (2012). Aromatic hydrogenation of benzyl alcohol and its derivatives using compressed CO2/water as the solvent. Green Chemistry, 14(3), 682-689. [Link]
-
Wang, Z., et al. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters, 25(21), 3820-3825. [Link]
-
Kim, H., et al. (2019). Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts. Catalysts, 9(11), 939. [Link]
-
Gartz, M. T., et al. (2024). New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. Journal of Biochemical and Molecular Toxicology, e23510. [Link]
-
Papadaki, S., et al. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Magnetic Resonance in Chemistry. [Link]
- Process for the purification of aqueous hydrazine hydr
- A process for the removal of impurities
- Preparation method of 2-chloro-4-fluorotoluene. (2020).
-
Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. (n.d.). [Link]
-
Wünsch, B., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6516. [Link]
-
Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. (2023). Catalysts, 13(11), 1435. [Link]
-
Mozingo, R. (1941). Raney Nickel Catalyst. Organic Syntheses, 21, 15. [Link]
-
Dr. Amarta Kumar Pal. (2021, February 10). (L: 482) Raney Nickel (Ni-H2): Preparation, porosity, reducing agent and hydrogenation catalyst. [Video]. YouTube. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Chloro-4-fluoro-benzyl-hydrazine
Welcome to the Technical Support Center for the purification of crude 2-Chloro-4-fluoro-benzyl-hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies. The methodologies and recommendations provided herein are synthesized from established principles in organic chemistry and practical field experience with related compounds.
I. Introduction: The Criticality of Purity for this compound
This compound is a key intermediate in the synthesis of various pharmaceutical agents and research compounds. The purity of this reagent is paramount, as residual impurities from its synthesis can lead to unforeseen side reactions, compromised yields in subsequent steps, and difficulties in the purification of the final active pharmaceutical ingredient (API). Common impurities may include unreacted starting materials such as 2-chloro-4-fluorobenzyl halide and excess hydrazine hydrate, as well as over-alkylated hydrazine byproducts. This guide provides a systematic approach to purifying the crude product to meet the stringent requirements of pharmaceutical development.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the purification of this compound in a question-and-answer format.
Q1: My crude product is an oil/waxy solid and difficult to handle. How can I best proceed with purification?
A1: Oily or waxy crude products are common and often indicate the presence of residual solvents or impurities that depress the melting point. Before attempting purification, it is advisable to co-evaporate the crude product with a high-boiling point, non-polar solvent like toluene or hexanes on a rotary evaporator. This can help azeotropically remove residual water and volatile impurities.
If the product remains oily, converting it to its hydrochloride salt is a robust strategy. The ionic nature of the salt typically results in a more crystalline and easier-to-handle solid.
Experimental Protocol: Formation of the Hydrochloride Salt
-
Dissolve the crude this compound in a minimal amount of a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
This salt can then be purified by recrystallization. The free base can be regenerated by treatment with a mild base (e.g., sodium bicarbonate solution) and extraction into an organic solvent.
Q2: I'm observing significant streaking and poor separation of my product on a silica gel TLC plate. What is causing this and how can I fix it?
A2: Streaking of basic compounds like hydrazines on silica gel is a classic problem. It is caused by the strong interaction between the basic lone pair of electrons on the nitrogen atoms and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to slow, uneven migration up the TLC plate and poor peak shape during column chromatography.
To mitigate this, you need to suppress this interaction by adding a small amount of a basic modifier to your eluent system.
Solution: Add 0.5-2% of triethylamine (Et₃N) or a few drops of aqueous ammonia to your eluent. This competing base will saturate the acidic sites on the silica, allowing your product to move more freely and form a more compact spot.
Q3: I'm struggling to remove residual hydrazine hydrate from my product. What is the most effective method?
A3: Hydrazine hydrate is a common excess reagent in the synthesis and can be challenging to remove due to its high boiling point and polarity.
Method 1: Aqueous Workup If your product is sufficiently soluble in a water-immiscible organic solvent, a thorough aqueous workup can be effective. Wash the organic layer multiple times with water or brine to partition the highly water-soluble hydrazine hydrate into the aqueous phase.
Method 2: Column Chromatography Silica gel column chromatography is very effective at removing hydrazine hydrate. Due to its high polarity, hydrazine hydrate will have a very low Rf value and will stick to the baseline of the column in most common solvent systems, allowing your less polar product to elute.[1]
Method 3: Chemical Quenching (Use with Caution) In some cases, a reactive quench can be used. Adding a small amount of acetone or benzaldehyde to the crude mixture will react with the excess hydrazine to form the corresponding hydrazone, which may be easier to separate by chromatography or crystallization. This should be tested on a small scale first to ensure the desired product does not react.
Q4: My yield is very low after recrystallization. How can I improve it?
A4: Low recrystallization yield is typically due to either choosing a solvent in which your product is too soluble, or not reaching the optimal supersaturation point for crystallization.
Troubleshooting Steps:
-
Solvent Screening: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Test a range of solvents on a small scale. Ethanol is a good starting point for many hydrazine derivatives.[2] Other potential solvents and mixtures are listed in the table below.
-
Solvent/Anti-Solvent System: If a single solvent is not ideal, a two-solvent system can be very effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly. A common system for similar compounds is ethanol/diethyl ether or ethanol/water.[3]
-
Slow Cooling: Rapid cooling leads to the formation of small, often impure crystals and traps impurities. Allow the heated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.
-
Seeding: If crystallization is sluggish, adding a single, pure crystal of your product (a seed crystal) can initiate the crystallization process.
-
Concentration: If the product is still too soluble, carefully evaporate some of the solvent to increase the concentration before cooling.
III. Frequently Asked Questions (FAQs)
Q: What is the best way to store purified this compound?
A: Based on data for analogous compounds, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation.[4] It is also recommended to store it in a cool, dark place, such as a freezer at -20°C, to minimize degradation over time.[4]
Q: How do I choose the right eluent system for column chromatography?
A: The selection of an appropriate eluent system is critical for successful column chromatography and should always be guided by prior analysis using Thin Layer Chromatography (TLC).[5]
Workflow for Eluent System Selection:
Caption: Workflow for selecting a column chromatography eluent.
A good starting point for a moderately polar compound like this compound is a mixture of hexanes and ethyl acetate. Start with a ratio of 4:1 (Hexanes:Ethyl Acetate) and adjust the polarity as needed to achieve an Rf value of approximately 0.3 for your product. Remember to add a small amount of triethylamine to the eluent to prevent streaking.
Q: What analytical techniques are recommended to confirm the purity of my final product?
A: A combination of techniques should be used to confirm both the identity and purity of your this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of your compound and can reveal the presence of impurities if they are present in significant amounts (>1-5%).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity.[6] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) is a good starting point. Purity is determined by the area percentage of the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess purity and identify volatile impurities.[7]
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.
IV. Data Summary Tables
Table 1: Suggested Recrystallization Solvents (To be tested on a small scale)
| Solvent/System | Rationale |
| Ethanol | Often a good single solvent for substituted hydrazines.[2] |
| Isopropanol | Similar to ethanol, but the higher boiling point can aid dissolution. |
| Toluene | Can be effective for less polar compounds. |
| Hexanes/Ethyl Acetate | A good two-solvent system for tuning polarity. |
| Ethanol/Water | A polar two-solvent system.[3] |
| Ethanol/Diethyl Ether | A less polar two-solvent system.[3] |
Table 2: Typical Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard stationary phase for a wide range of organic compounds. |
| Eluent System | Hexanes/Ethyl Acetate with 0.5-2% Triethylamine | Good polarity range for many drug intermediates. Triethylamine suppresses tailing of the basic product.[8] |
| Loading Method | Dry loading or minimal volume of eluent | Prevents band broadening and improves separation. |
V. Conclusion
The purification of crude this compound is a critical step in many synthetic workflows. While challenges such as product streaking on silica and removal of polar impurities are common, they can be effectively overcome with the systematic approaches outlined in this guide. By carefully selecting purification techniques based on the properties of the compound and validating the purity with appropriate analytical methods, researchers can ensure the high quality of this important synthetic intermediate.
References
-
National Center for Biotechnology Information. 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. Available from: [Link]
- Google Patents. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.
- Google Patents. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
-
Chemsrc. (2-FLUORO-BENZYL)-HYDRAZINE | CAS#:705-02-2. Available from: [Link]
-
YouTube. CHEM 312 - Experiment 2 Thin Layer Chromatography. Available from: [Link]
-
ResearchGate. (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Available from: [Link]
-
operachem. TLC-Thin Layer Chromatography. Available from: [Link]
- Google Patents. US7807830B2 - Manufacture of pure hydralazine salts.
- Google Patents. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine.
- Google Patents. CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]
- Google Patents. EP3490984A1 - 2-pyrrolidine phenylhydrazides antibacterial agents.
-
Organic Syntheses. Procedure. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. analytical methods. Available from: [Link]
-
Reddit. Hydrazine hydrate removal by column chromatography. Available from: [Link]
- Google Patents. US4657751A - Process for purifying aqueous hydrazine hydrate solutions.
- Google Patents. DE19808570C1 - Synthesis reagent comprising benzyl-or allyl-magnesium halide.
-
PubMed. Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. Available from: [Link]
-
ResearchGate. Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?. Available from: [Link]
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Stability issues of 2-Chloro-4-fluoro-benzyl-hydrazine in solution
Document ID: T-2CFBH-0124
Version: 1.0
Introduction
This technical guide provides in-depth information and troubleshooting advice regarding the stability of 2-Chloro-4-fluoro-benzyl-hydrazine in solution. As a substituted benzyl-hydrazine, this compound's stability is a critical parameter for its successful application in research and development, particularly in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals who are actively working with this compound. It aims to provide a clear understanding of the factors influencing its stability and to offer practical solutions to common challenges encountered during its handling and use in experimental settings.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
Oxidation: The hydrazine moiety is susceptible to oxidation, especially in the presence of atmospheric oxygen or other oxidizing agents. This can lead to the formation of various degradation products. Hydrazine solutions are powerful reducing agents and react with a variety of oxidants, including atmospheric oxygen[1].
-
Temperature: Elevated temperatures can accelerate the decomposition of hydrazine solutions[1]. It is crucial to store and handle solutions of this compound at controlled, cool temperatures.
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
-
Presence of Metal Ions: Certain metal ions can act as catalysts for the decomposition of hydrazines[1]. It is important to use high-purity solvents and avoid contamination with metallic impurities.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To ensure the maximum shelf-life of your this compound solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at 2-8°C. For long-term storage, freezing at -20°C may be an option, but it is essential to first verify the compound's solubility and stability upon thawing in your specific solvent.
-
Atmosphere: Solutions should be stored under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.
-
Container: Use amber glass vials or other light-protecting containers to prevent photodegradation. Ensure the container is tightly sealed to prevent solvent evaporation and exposure to air[3].
-
Purity: Use high-purity, degassed solvents for the preparation of your solutions.
Q3: In which solvents is this compound expected to be most stable?
A3: While specific stability data in various solvents is not extensively published, based on general chemical principles for similar compounds, aprotic solvents are generally preferred over protic solvents to minimize potential reactions with the hydrazine group. Recommended starting points for solvent selection would be:
-
Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN).
-
Protic Solvents (use with caution): If a protic solvent is necessary, consider using degassed ethanol or methanol. Aqueous solutions should be buffered and used with the understanding that their stability may be limited. The stability of related compounds has been shown to be pH-dependent in aqueous media[2][4].
Part 2: Troubleshooting Guide
This guide is designed to help you diagnose and resolve common stability-related issues you may encounter during your experiments with this compound.
Issue 1: Rapid Degradation of Stock Solution
Symptom: You observe a significant decrease in the concentration of your this compound stock solution over a short period, as confirmed by analytical techniques like HPLC or NMR.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Oxidative Degradation | The hydrazine moiety is readily oxidized by atmospheric oxygen. | 1. Prepare stock solutions using solvents that have been thoroughly degassed by sparging with nitrogen or argon. 2. Store the solution under an inert atmosphere. 3. Consider adding an antioxidant, but first verify its compatibility with your downstream application. |
| Inappropriate Solvent | The solvent may be reacting with the compound or catalyzing its degradation. | 1. Switch to a high-purity, anhydrous, aprotic solvent like DCM or THF. 2. If an aqueous solution is required, prepare it fresh before each use and maintain a controlled pH with a suitable buffer system. |
| Elevated Storage Temperature | Higher temperatures accelerate the rate of chemical degradation[1]. | 1. Ensure the stock solution is stored at the recommended temperature of 2-8°C. 2. Avoid repeated freeze-thaw cycles if the solution is stored frozen. Aliquoting the stock solution is recommended. |
| Light Exposure | Photodegradation can occur upon exposure to ambient or UV light. | 1. Store the stock solution in an amber vial or wrap the container in aluminum foil. 2. Minimize the exposure of the solution to light during handling. |
Issue 2: Inconsistent Results in Reaction Screening
Symptom: You are using a solution of this compound in a reaction screen and observe poor reproducibility or lower than expected yields.
Potential Causes & Solutions:
-
On-Bench Degradation: The compound may be degrading in the time between solution preparation and its use in the reaction.
-
Solution: Prepare the solution of this compound immediately before adding it to your reaction mixture. If you are preparing a larger batch for multiple reactions, keep it on ice and under an inert atmosphere.
-
-
Reaction with Solvents or Reagents: The compound may be unstable under the specific conditions of your reaction.
-
Solution: Perform a stability study of this compound under your reaction conditions (solvent, temperature, pH) in the absence of other reactants to isolate the stability of the starting material as a variable.
-
Issue 3: Appearance of Unknown Impurities in Analytical Traces
Symptom: Your analytical data (e.g., HPLC, LC-MS) shows the presence of unexpected peaks that are not present in the initial analysis of the solid material.
Potential Causes & Solutions:
-
Formation of Hydrazones: If your solvent contains trace amounts of aldehydes or ketones (e.g., acetone), these can react with the hydrazine to form hydrazones.
-
Solution: Use high-purity, analytical grade solvents. Be aware that some solvents, like acetone, can be used as both a diluent and a derivatizing agent for hydrazines[5].
-
-
Dimerization or Oligomerization: Under certain conditions, hydrazine derivatives can undergo self-condensation reactions.
-
Solution: This is often concentration-dependent. Try working with more dilute solutions. Ensure the pH of your solution is controlled, as this can influence the rate of such reactions.
-
Part 3: Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol provides a framework for evaluating the stability of this compound under various conditions.
Objective: To determine the degradation rate of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
High-purity solvent of choice (e.g., Acetonitrile)
-
Internal standard (a stable compound that does not react with the analyte or degrade under the test conditions)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Temperature-controlled incubator or water bath
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
-
Add Internal Standard: Add the internal standard to the stock solution at a known concentration.
-
Initial Analysis (T=0): Immediately analyze a sample of the stock solution by HPLC to determine the initial peak area ratio of this compound to the internal standard.
-
Incubation: Aliquot the remaining stock solution into several vials, purge with inert gas, and seal. Place the vials in the temperature-controlled environment.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial and allow it to come to room temperature. Analyze the sample by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration using the peak area ratios. Plot the percentage remaining versus time to determine the degradation kinetics.
Protocol 2: Analytical Method for Quantification
This protocol outlines a general HPLC method for the quantification of this compound, which may require derivatization for enhanced sensitivity and specificity. Many analytical methods for hydrazines employ derivatization[6][7][8][9].
1. Derivatization (Example with Benzaldehyde): a. To 1.0 mL of the sample solution, add 0.5 mL of a benzaldehyde solution (1 mL benzaldehyde in 100 mL methanol). b. Shake the vial for a few seconds and let it stand for 5 minutes at room temperature to allow for the formation of the benzalazine derivative[7][9].
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water may be a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength determined by the UV spectrum of the derivative.
-
Injection Volume: 10 µL
Part 4: Visual Diagrams
Caption: Potential degradation pathways for this compound in solution.
Caption: Troubleshooting workflow for stability issues of this compound.
References
-
Manan, N. A., et al. (2024). 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. IUCrData, 9(1). [Link]
-
Yavolovskii, A. A., & Zubenko, A. I. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Chemistry, 2(4), 343-365. [Link]
-
Shyam, K., & Hynes, J. B. (1988). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-Bis(sulfonyl)-1-alkylhydrazines. Journal of Medicinal Chemistry, 31(12), 2913-2918. [Link]
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]
-
Manan, N. A., et al. (2024). 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene) hydrazine-1-carbodithioate. IUCrData, 9(3). [Link]
-
Mihai, I., et al. (2022). Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. Catalysts, 12(10), 1219. [Link]
-
Ji, K., et al. (2015). Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. Molecular Pharmaceutics, 12(8), 2924-2927. [Link]
-
Organic Syntheses. (n.d.). Procedure for the Synthesis of (E)-(2-Chlorobenzylidene)hydrazine. [Link]
-
Lundgren, P., & Landersjö, L. (1970). Studies on the stability and compatibility of drugs in infusion fluids. II. Factors affecting the stability of benzylpenicillin. Acta Pharmaceutica Suecica, 7(5), 509-526. [Link]
-
OSHA. (n.d.). HYDRAZINE Method no.: 20. [Link]
-
Chemsrc. (n.d.). (2-FLUORO-BENZYL)-HYDRAZINE | CAS#:705-02-2. [Link]
-
ATSDR. (n.d.). Chapter 6: Analytical Methods for Hydrazines. [Link]
-
Serno, T., et al. (2010). The effects of substituted cyclodextrins on the colloidal and conformational stability of selected proteins. Journal of Pharmaceutical Sciences, 99(4), 1845-1861. [Link]
-
DTIC. (n.d.). Safety and Handling of Hydrazine. [Link]
-
OSHA. (1997). HYDRAZINE Method number: 108. [Link]
-
Singh, N. K., Popelier, P. L. A., & O'Malley, P. J. (2006). Substituent effects on the stability of para substituted benzyl radicals. Chemical Physics Letters, 426(1-3), 219-221. [Link]
Sources
- 1. arxada.com [arxada.com]
- 2. Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. researchgate.net [researchgate.net]
- 5. sielc.com [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. osha.gov [osha.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. osha.gov [osha.gov]
Removal of unreacted starting materials in benzylhydrazine synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of benzylhydrazine. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the removal of unreacted starting materials. Our focus is on providing scientifically sound, field-proven insights to ensure the successful purification of your target compound.
Troubleshooting Guide: Common Issues in Benzylhydrazine Purification
The synthesis of benzylhydrazine, while conceptually straightforward, can present purification challenges. The presence of unreacted starting materials and byproducts can significantly impact the yield and purity of the final product. This section provides a systematic approach to identifying and resolving these common issues.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Benzylhydrazine | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product during workup. - Formation of dialkylated hydrazine (dibenzylhydrazine). | - Optimize Reaction Time & Temperature: Monitor the reaction progress using TLC or GC-MS to ensure completion. Adjust temperature as needed; for the reaction of benzyl chloride with hydrazine, a temperature of around 40°C can be effective[1]. - Control Stoichiometry: Use a molar excess of hydrazine to favor the formation of the mono-substituted product and minimize the formation of dibenzylhydrazine. - Mild Workup Conditions: Avoid excessively high temperatures during solvent removal or distillation to prevent decomposition[2]. |
| Contamination with Unreacted Benzyl Chloride | - Insufficient reaction time. - Poor mixing of reactants. - Benzyl chloride is relatively nonpolar compared to benzylhydrazine. | - Aqueous Wash: Perform an aqueous wash of the organic layer. Benzyl chloride will remain in the organic phase, while benzylhydrazine, being more polar, may partition into the aqueous phase, especially if the pH is adjusted. - Distillation: Carefully perform fractional distillation under reduced pressure. Benzyl chloride (b.p. 179°C) has a lower boiling point than benzylhydrazine (b.p. ~217°C)[3][4]. - Chromatography: Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the less polar benzyl chloride from the more polar benzylhydrazine. |
| Contamination with Unreacted Hydrazine | - Use of a large excess of hydrazine. - Hydrazine is highly soluble in water. | - Aqueous Extraction: Perform multiple extractions with water or a dilute acid solution. Hydrazine, being a base, will readily partition into the aqueous acidic phase as a salt. - Distillation: As hydrazine has a much lower boiling point (114°C) than benzylhydrazine, it can be removed by distillation, although care must be taken due to the potential for decomposition of benzylhydrazine at high temperatures[2]. |
| Contamination with Unreacted Benzaldehyde | - Incomplete reaction during the formation of the hydrazone intermediate. - Benzaldehyde can be oxidized to benzoic acid. | - Bisulfite Adduct Formation: Wash the reaction mixture with a saturated sodium bisulfite solution. Benzaldehyde will form a solid adduct that can be filtered off. - Chromatography: Employ column chromatography for separation. |
| Product is an Oil Instead of a Solid | - Presence of impurities depressing the melting point. - Benzylhydrazine can exist as a liquid at room temperature[3]. | - Purification: Ensure all starting materials and byproducts are removed using the techniques described above. - Salt Formation: Convert the benzylhydrazine to its hydrochloride salt by treating the purified oil with HCl in a suitable solvent (e.g., ethanol or ether)[5][6]. The salt is typically a stable, crystalline solid that is easier to handle and purify by recrystallization. |
| Product Darkens or Decomposes on Standing | - Air oxidation. - Presence of residual acid or base from the workup. | - Inert Atmosphere: Store the purified benzylhydrazine under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (-20°C)[3]. - Neutralization: Ensure the final product is neutral by washing with a dilute bicarbonate solution followed by water, then thoroughly drying. |
Workflow for Removal of Unreacted Starting Materials
The following diagram illustrates a general workflow for the purification of benzylhydrazine, focusing on the removal of common unreacted starting materials. The specific steps and their order may need to be adjusted based on the synthetic route and the nature of the impurities.
Caption: General purification workflow for benzylhydrazine.
Frequently Asked Questions (FAQs)
Q1: My benzylhydrazine product is a dark oil. How can I purify it to get a crystalline solid?
It is common for crude benzylhydrazine to be an oil, which may darken upon exposure to air. To obtain a crystalline solid, conversion to a salt, typically the hydrochloride, is the most reliable method[6].
-
Rationale: Benzylhydrazine, as a free base, has a relatively low melting point and is prone to oxidation. The hydrochloride salt is generally a stable, crystalline solid with a well-defined melting point, making it easier to handle and purify.
-
Protocol for Hydrochloride Salt Formation:
-
Dissolve the crude benzylhydrazine oil in a suitable anhydrous solvent such as diethyl ether or ethanol.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ethanol or ether, while stirring[5][6].
-
The benzylhydrazine dihydrochloride will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold anhydrous solvent, and dry under vacuum.
-
The resulting salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether[7][8].
-
Q2: I am using the benzaldehyde and hydrazine route. How do I remove unreacted benzaldehyde?
The synthesis of benzylhydrazine from benzaldehyde proceeds through a hydrazone intermediate, which is then reduced[5]. Unreacted benzaldehyde can be a persistent impurity.
-
Causality: Benzaldehyde is less polar than benzylhydrazine and can be difficult to separate by simple extraction.
-
Recommended Protocol: Bisulfite Adduct Formation
-
After the initial reaction, and before the reduction step if applicable, wash the reaction mixture with a saturated aqueous solution of sodium bisulfite.
-
Benzaldehyde reacts with sodium bisulfite to form a solid adduct which can be removed by filtration.
-
This method is highly effective for the selective removal of aldehydes.
-
Q3: What is the best way to remove excess hydrazine from my reaction mixture?
Due to its high water solubility and basicity, excess hydrazine can be effectively removed through aqueous extraction.
-
Mechanism: Hydrazine is a weak base and will be protonated in an acidic solution, forming a water-soluble hydrazinium salt.
-
Step-by-Step Protocol:
-
Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer several times with water to remove the bulk of the hydrazine.
-
For more complete removal, wash with a dilute acid solution (e.g., 1M HCl or 5% acetic acid). The hydrazine will be extracted into the aqueous layer as its salt.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a final wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Q4: Can I use distillation to purify benzylhydrazine? What are the critical parameters?
Yes, vacuum distillation is a viable method for purifying benzylhydrazine, especially for removing less volatile impurities. However, it must be performed with care due to the thermal sensitivity of the product.
-
Expert Insight: Benzylhydrazine can decompose at elevated temperatures. Therefore, it is crucial to perform the distillation under reduced pressure to lower the boiling point[2].
-
Key Parameters for Vacuum Distillation:
-
Pressure: The pressure should be kept as low as possible, ideally below 10 mmHg[2].
-
Temperature: The distillation temperature should be maintained below 150°C to minimize thermal decomposition[2].
-
Apparatus: A short-path distillation apparatus is recommended to minimize the residence time of the hot liquid.
-
Inert Atmosphere: It is advisable to conduct the distillation under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Q5: How can I confirm the purity of my final benzylhydrazine product?
A combination of analytical techniques should be employed to confirm the purity of your benzylhydrazine.
-
Trustworthy Verification: No single technique is sufficient. A multi-faceted approach provides the highest level of confidence.
-
Recommended Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and purity assessment. The presence of signals corresponding to starting materials or byproducts will indicate impurity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities.
-
Melting Point Analysis: For solid derivatives like the hydrochloride salt, a sharp melting point close to the literature value is a good indicator of purity. A broad melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
References
- Method of making hydrazine derivatives.
-
Aston Publications Explorer. Aston University. [Link]
- Process for purification of phenylhydrazine.
- Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.
-
1-benzylpiperazine. Organic Syntheses Procedure. [Link]
-
Efficient photocatalytic synthesis of benzylhydrazine. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry (RSC Publishing). [Link]
-
4. Organic Syntheses Procedure. [Link]
- Process for the continuous preparation of benzyl chloride.
-
Question: The following discussion relates to the purification and identification of the Grignard product obtained last week... Chegg. [Link]
-
Hydrazine (Bio) synthesis and separation: Advances, state-of-the-art methods, and patent review. ResearchGate. [Link]
-
New Route for Benzyl Chloride? YouTube. [Link]
-
Recrystallization. Chemistry LibreTexts. [Link]
-
a) Model reaction between benzoyl hydrazine and benzaldehyde to form... ResearchGate. [Link]
-
Benzyl chloride. Wikipedia. [Link]
-
Organic Chemistry Lab: Recrystallization. YouTube. [Link]
-
Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses Procedure. [Link]
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- 1. Benzylhydrazine synthesis - chemicalbook [chemicalbook.com]
- 2. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
- 3. Benzylhydrazine | 555-96-4 [chemicalbook.com]
- 4. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 5. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 2-Chloro-4-fluoro-benzyl-hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison and experimental framework for the nuclear magnetic resonance (NMR) characterization of 2-chloro-4-fluoro-benzyl-hydrazine and its derivatives. As a senior application scientist, the following content is structured to offer not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring scientific integrity and fostering a self-validating system of analysis.
Introduction: The Significance of this compound Derivatives
This compound serves as a crucial building block in medicinal chemistry and drug discovery. Its derivatives are investigated for a wide range of pharmacological activities, owing to the unique electronic properties conferred by the halogen substituents on the benzyl ring. The chlorine atom at the 2-position and the fluorine atom at the 4-position create a distinct substitution pattern that influences the molecule's conformation, reactivity, and interaction with biological targets. Consequently, unambiguous structural elucidation and characterization of these derivatives are paramount, with NMR spectroscopy being the most powerful tool for this purpose. This guide will delve into the comprehensive NMR analysis of this important class of molecules.
Experimental Protocols: A Foundation for Reliable Data
The acquisition of high-quality NMR data is foundational to accurate spectral interpretation. The following protocols are designed to be robust and reproducible.
Sample Preparation
Proper sample preparation is critical to avoid artifacts and obtain high-resolution spectra.
-
Solvent Selection : Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power. However, for hydrazine derivatives, which can exhibit proton exchange, DMSO-d₆ may be preferred as it can slow down the exchange of N-H protons, making them more readily observable.
-
Concentration : For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Filtration : To ensure magnetic field homogeneity and sharp signals, it is imperative to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This removes any particulate matter.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. For ¹⁹F NMR, an external standard such as trifluoroacetic acid (TFA) or an internal standard like hexafluorobenzene can be used.
NMR Data Acquisition
The following provides a general workflow for acquiring a comprehensive NMR dataset for a this compound derivative.
Spectral Analysis and Interpretation: A Multi-dimensional Approach
A thorough characterization of this compound derivatives requires a combination of 1D and 2D NMR techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.
-
Aromatic Region (δ 6.8 - 7.5 ppm) : The aromatic protons of the 2-chloro-4-fluorobenzyl moiety will exhibit a complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom.
-
H-3 : Expected to be a doublet of doublets due to coupling with H-5 and the fluorine at C-4.
-
H-5 : Will likely appear as a doublet of doublets of doublets, coupling to H-3, H-6, and the fluorine at C-4.
-
H-6 : Expected to be a doublet of doublets due to coupling with H-5 and the fluorine at C-4.
-
-
Benzyl CH₂ Group (δ ~4.0 ppm) : The benzylic protons will typically appear as a singlet if there is no coupling to the hydrazine protons. If coupling to an N-H proton is observed, it will be a doublet.
-
Hydrazine NH and NH₂ Protons (variable) : The chemical shifts of the hydrazine protons are highly dependent on the solvent, concentration, and temperature. They often appear as broad singlets and can undergo exchange with residual water in the solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
-
Aromatic Carbons (δ 110 - 165 ppm) : The aromatic carbons will show characteristic chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The carbon directly bonded to fluorine (C-4) will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, appearing as a doublet. The other aromatic carbons will show smaller couplings to fluorine (²JCF, ³JCF).
-
Benzyl CH₂ Carbon (δ ~50-60 ppm) : The chemical shift of the benzylic carbon is also influenced by the aromatic ring substituents.
-
Quaternary Carbons : The carbon atoms attached to the chlorine (C-2) and the carbon at the ipso-position (C-1) will appear as singlets or exhibit small couplings to fluorine.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorinated compounds and provides valuable structural information.
-
Chemical Shift : The fluorine atom on the aromatic ring will have a characteristic chemical shift, typically in the range of -110 to -120 ppm (relative to CFCl₃). The exact chemical shift is sensitive to the electronic environment.
-
Coupling : The ¹⁹F signal will be split by the neighboring aromatic protons, providing further confirmation of the substitution pattern.
2D NMR Spectroscopy: Unraveling Complex Connectivity
2D NMR experiments are indispensable for the complete and unambiguous assignment of all ¹H and ¹³C signals.
-
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings.[1] In the aromatic region, cross-peaks will connect H-3 with H-5, and H-5 with H-6, confirming their adjacent positions.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons.[2] It is crucial for assigning the protonated carbons in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (2-3 bond) correlations between protons and carbons.[2] It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations from the benzylic CH₂ protons to the aromatic carbons (C-1, C-2, and C-6) would confirm the benzyl group's attachment point.
Comparative Analysis: The Impact of Substitution
The NMR data of this compound can be compared with that of other substituted benzyl-hydrazine derivatives to understand the influence of the halogen atoms.
| Derivative | Aromatic ¹H Chemical Shift Range (ppm) | Benzyl CH₂ ¹H Chemical Shift (ppm) | Notes |
| Benzyl-hydrazine | 7.2 - 7.4 | ~3.9 | Unsubstituted aromatic ring shows simpler multiplets. |
| 4-Fluoro-benzyl-hydrazine | 7.0 - 7.3 (complex multiplets) | ~3.9 | Fluorine causes upfield shift of ortho and para protons and introduces H-F coupling. |
| 2-Chloro-benzyl-hydrazine | 7.2 - 7.5 (complex multiplets) | ~4.1 | Chlorine deshields adjacent protons, leading to a downfield shift. |
| This compound | 6.9 - 7.4 (complex multiplets) | ~4.0 | Combined effects of both halogens create a unique spectral fingerprint. |
Note: The chemical shifts are approximate and can vary based on solvent and other experimental conditions.
The data clearly demonstrates that the electronic effects of the substituents have a predictable impact on the chemical shifts of the aromatic and benzylic protons. The electron-withdrawing nature of both chlorine and fluorine generally leads to a downfield shift of the aromatic protons compared to the unsubstituted analogue. However, the mesomeric effect of fluorine can cause some shielding. The precise analysis of these shifts, in conjunction with coupling patterns, allows for the definitive characterization of the substitution pattern.
Conclusion: A Robust Framework for Characterization
The comprehensive NMR characterization of this compound derivatives is a critical step in their development for various applications. By employing a systematic approach that combines 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can achieve unambiguous structural elucidation. The protocols and interpretive guidelines presented in this guide provide a robust framework for obtaining high-quality, reliable data. Understanding the influence of the chloro and fluoro substituents on the NMR parameters is key to differentiating between isomers and confirming the identity of these important compounds.
References
-
Figure 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. ResearchGate. Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
-
Synthesis and Characterization of 2-Chloro-4-Fluorobenzyl-Substituted Benzimidazolium Salts. ResearchGate. Available at: [Link]
-
19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. ResearchGate. Available at: [Link]
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]
-
Solvent Free Synthesis, Spectral Studies and Antimicrobial Activities of Substituted (E)-1- Benzylidene-2-(4-Methylphenyl) Hydrazine. JSciMed Central. Available at: [Link]
-
19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Available at: [Link]
-
Synthesis and Characterization of 2-Chloro-4-Fluorobenzyl-Substıtuted Ag(I)NHC Complexes. ResearchGate. Available at: [Link]
-
1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. Available at: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry. Available at: [Link]
-
Full lifetime analysis of benzylhydrazine: A) ¹H NMR spectrum of BHC... ResearchGate. Available at: [Link]
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. PubMed Central. Available at: [Link]
-
Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. PeerJ. Available at: [Link]
-
4-Fluorophenyl(4-chlorobenzyl) ether - Optional[19F NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available at: [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]
-
Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]
-
Regio- and Stereoselective Synthesis of CF3‑Containing 1,2- and 1,1- Diarylethenes. Switchable Reaction of β‑Halo-β-(trifluoromethyl)styrenes with Boronic Acids. American Chemical Society. Available at: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. Available at: [Link]
-
Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity relationship. Available at: [Link]
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluoro-Substituted Benzylhydrazines
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to enhance pharmacological profiles. This guide provides a comprehensive comparison of the biological activities of fluoro-substituted benzylhydrazines versus their non-fluoro-substituted counterparts. We will delve into the mechanistic rationale behind fluorine's influence, present supporting experimental data from various studies, and provide detailed protocols for the key assays discussed. Our focus will be on monoamine oxidase (MAO) inhibition and antimicrobial activity, two areas where benzylhydrazine derivatives have shown significant promise.
The Rationale for Fluorination: More Than Just an Isostere
The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a unique set of properties to a molecule that can profoundly influence its biological activity.[1][2] The small van der Waals radius of fluorine (1.47 Å) compared to hydrogen (1.20 Å) means it is only slightly larger, minimizing steric hindrance upon substitution.[1] However, its high electronegativity can alter the electronic distribution within the molecule, affecting its pKa, dipole moment, and ultimately, its binding affinity to biological targets.[3]
Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways, thereby increasing the metabolic stability and bioavailability of a drug candidate.[1] The introduction of fluorine can also enhance a molecule's lipophilicity, facilitating its passage across biological membranes, a critical factor for drugs targeting the central nervous system or microbial cells.[1][4]
Monoamine Oxidase (MAO) Inhibition: A Tale of Enhanced Potency
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAO are therefore valuable therapeutics for depression and neurodegenerative disorders such as Parkinson's disease.[5][6] Benzylhydrazine derivatives have long been recognized as potent MAO inhibitors.[7]
The introduction of fluorine into the benzylhydrazine scaffold has been shown in numerous studies to significantly enhance MAO inhibitory activity, particularly for MAO-B.
Experimental Evidence: Fluoro-Substitution Elevates MAO-B Inhibition
While direct side-by-side comparisons of a specific fluoro-substituted benzylhydrazine and its non-fluorinated parent are not always published in a single study, the broader literature strongly supports the potentiating effect of fluorine. For instance, a study on chiral fluorinated pyrrolidine derivatives, a related class of compounds, revealed a potent and selective MAO-B inhibitor, compound D5 , with an IC50 value of 0.019 µM. This was approximately 10-fold more potent than the well-known MAO-B inhibitor safinamide (IC50 = 0.163 µM).[6] Another study on fluorinated benzyloxy chalcones identified compound FBZ13 as a highly potent MAO-B inhibitor with an IC50 of 0.0053 µM, which was 4.0 times lower than that of safinamide.[8]
The enhanced activity of these fluorinated compounds is often attributed to favorable hydrophobic interactions within the active site of the MAO-B enzyme.[6]
Table 1: Comparative MAO-B Inhibitory Activity
| Compound Class | Specific Derivative | Substitution | MAO-B IC50 (µM) | Reference |
| Chiral Pyrrolidines | D5 | Fluorinated | 0.019 | [6] |
| Safinamide (Reference) | Fluorinated | 0.163 | [6] | |
| Benzyloxy Chalcones | FBZ13 | Fluorinated | 0.0053 | [8] |
Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay
This protocol is based on the principle that MAO enzymes produce hydrogen peroxide (H₂O₂) during the oxidative deamination of their substrates. The H₂O₂ can be detected using a fluorometric method.[9][10]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine or p-tyramine)
-
Test compounds (fluoro- and non-fluoro-substituted benzylhydrazines)
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in assay buffer.
-
Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add 20 µL of the test compound dilution or positive control. b. Add 20 µL of the diluted enzyme solution to each well. c. Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction. d. Prepare a reaction mixture containing the substrate, Amplex® Red, and HRP in assay buffer. e. Initiate the reaction by adding 60 µL of the reaction mixture to each well.
-
Detection: Incubate the plate for 30-60 minutes at 37°C, protected from light. Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~580-590 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro fluorometric MAO inhibition assay.
Antimicrobial Activity: Broadening the Spectrum of Efficacy
Benzylhydrazine derivatives, particularly in the form of hydrazones, have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[11][12] The introduction of fluorine can enhance these properties, often resulting in lower minimum inhibitory concentrations (MICs).
Experimental Evidence: Fluorine Boosts Antimicrobial Potency
A study on fluorinated benzimidazole derivatives, which share structural similarities with benzylhydrazines, demonstrated that fluoro-substituted compounds exhibited superior antibacterial and antifungal properties compared to their unsubstituted parent compounds.[4] For example, a 2-(m-fluorophenyl)-benzimidazole derivative showed a MIC value of 7.81 µg/mL against Bacillus subtilis, indicating potent activity.[4] Another investigation on fluorinated aldimines found that compounds with a fluoro substitution were generally more active than their chloro-substituted counterparts.[13]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |
| Benzimidazoles | 2-phenyl-benzimidazole (unsubstituted) | Gram-positive bacteria | >62.5 | [4] |
| 2-(m-fluorophenyl)-benzimidazole | B. subtilis | 7.81 | [4] | |
| 2-(m-fluorophenyl)-benzimidazole | Gram-negative bacteria | 31.25 | [4] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[14]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds (fluoro- and non-fluoro-substituted benzylhydrazines)
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and positive control in the broth directly in the 96-well microplate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the microplates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Caption: Workflow for the broth microdilution method to determine MIC.
Synthesis of Fluoro-Substituted Benzylhydrazines
The synthesis of fluoro-substituted benzylhydrazines typically involves a multi-step process. A general approach is the reduction of a hydrazone, which is formed by the condensation of a fluoro-substituted benzaldehyde with hydrazine hydrate.[1]
General Synthesis Protocol
-
Hydrazone Formation: A solution of the appropriate fluoro-substituted benzaldehyde and hydrazine hydrate in a suitable solvent (e.g., ethanol) is heated under reflux. The resulting hydrazone often precipitates upon cooling and can be collected by filtration.
-
Reduction to Hydrazine: The purified hydrazone is then reduced to the corresponding benzylhydrazine. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]
Caption: General synthetic route for fluoro-substituted benzylhydrazines.
Conclusion and Future Perspectives
The evidence presented in this guide strongly indicates that the incorporation of fluorine into the benzylhydrazine scaffold is a highly effective strategy for enhancing biological activity, particularly for MAO inhibition and antimicrobial effects. The unique physicochemical properties of fluorine contribute to improved potency, metabolic stability, and bioavailability.
For researchers and drug development professionals, the targeted synthesis of fluoro-substituted benzylhydrazine libraries and their systematic evaluation against a panel of biological targets remains a promising avenue for the discovery of novel therapeutic agents. The detailed experimental protocols provided herein offer a validated framework for conducting such investigations. Future work should focus on elucidating the precise structure-activity relationships to guide the rational design of next-generation benzylhydrazine-based drugs with superior efficacy and safety profiles.
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Binda, C., et al. (2013). MAO inhibitory activity of 2-arylbenzofurans versus 3-arylcoumarins: synthesis, in vitro study, and docking calculations. ChemMedChem, 8(3), 473-481. Available at: [Link]
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Gomha, S. M., et al. (2021). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Molecules, 26(21), 6523. Available at: [Link]
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Makriyannis, A., et al. (2004). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters, 14(15), 3823-3827. Available at: [Link]
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Neves, M. P., et al. (2020). Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. Molecules, 25(21), 4966. Available at: [Link]
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Wang, Y., et al. (2022). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. International Journal of Molecular Sciences, 23(23), 15259. Available at: [Link]
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Jasim, K. H., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Records of Natural Products, 17(3), 336-345. Available at: [Link]
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Jayachandran, E., et al. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3), 547-552. Available at: [Link]
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Al-Ostath, A. I., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2465. Available at: [Link]
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Knothe, G. (1986). In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives. European Journal of Clinical Microbiology, 5(3), 297-301. Available at: [Link]
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Sudevan, S. T., et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry, 14(12), 2423-2435. Available at: [Link]
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Wang, F. M., et al. (2021). Synthesis, Characterization and Crystal Structures of Fluoro-Substituted Aroylhydrazones with Antimicrobial Activity. Acta Chimica Slovenica, 68(3), 541-547. Available at: [Link]
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OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc. Retrieved January 27, 2026, from [Link]
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Popiołek, Ł., & Biernasiuk, A. (2017). Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety. Arabian Journal of Chemistry, 10, S3353-S3363. Available at: [Link]
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Küçükgüzel, Ş. G., et al. (2013). Synthesis and antimicrobial activity evaluation of new hydrazide-hydrazones derived from 1,2,4-triazole. Marmara Pharmaceutical Journal, 17(2), 59-66. Available at: [Link]
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Vijay, V., et al. (2022). The MAO/ChE inhibition data (IC50) for lead compounds 2 and 3, along with earlier developed compound 22. ResearchGate. Available at: [Link]
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Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. (n.d.). BioVision. Retrieved January 27, 2026, from [Link]
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Yilmaz, E., et al. (2022). Synthesis and in vitro antimicrobial activity of new steroidal hydrazone derivatives. Journal of Research in Pharmacy, 26(1), 1-10. Available at: [Link]
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Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved January 27, 2026, from [Link]
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Li, Z., et al. (2020). Efficient photocatalytic synthesis of benzylhydrazine. Organic & Biomolecular Chemistry, 18(30), 5824-5828. Available at: [Link]
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Traoré, F., et al. (2022). Synthesis and Potential Antibacterial Activity of Hydrazone Derivatives with Imidazo [1,2-a] pyridine support against Escherichia Coli. Organic & Medicinal Chemistry International Journal, 11(4). Available at: [Link]
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Gökhan-Kelekçi, N., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6649. Available at: [Link]
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Jin, C., et al. (2022). Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 229, 114025. Available at: [Link]
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Van Hende, E., et al. (2007). Synthesis of 3-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. Organic Letters, 9(15), 2935–2937. Available at: [Link]
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Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne. Retrieved January 27, 2026, from [Link]
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A Senior Application Scientist's Guide to the Quantification of Benzylhydrazines in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of benzylhydrazines in reaction mixtures is a critical analytical challenge. Benzylhydrazine and its derivatives are versatile intermediates in organic synthesis, notably in the pharmaceutical industry for the preparation of various active pharmaceutical ingredients (APIs). However, their potential toxicity and reactivity necessitate precise monitoring during synthesis to ensure reaction completion, quantify yield, and control impurity levels. This guide provides an in-depth comparison of the primary analytical methodologies for benzylhydrazine quantification, grounded in experimental data and field-proven insights.
The Analytical Imperative: Why Quantify Benzylhydrazines?
Benzylhydrazines are nucleophilic reagents prone to oxidation and side reactions. Incomplete consumption or the formation of hydrazine-related impurities can compromise the quality, safety, and efficacy of the final product. Regulatory bodies rightly place stringent limits on such impurities. Therefore, robust and validated analytical methods are not merely a matter of good science but a prerequisite for regulatory compliance and ensuring patient safety.
This guide will navigate the nuances of the most effective analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will dissect the causality behind experimental choices, ensuring each described protocol is a self-validating system.
Comparative Analysis of Key Quantification Methodologies
The choice of an analytical method for benzylhydrazine quantification is dictated by several factors, including the concentration of the analyte, the complexity of the reaction matrix, the required sensitivity and selectivity, and the available instrumentation.
| Method | Principle | Advantages | Limitations | Typical Limit of Quantification (LOQ) |
| HPLC-UV/DAD | Separation based on polarity, detection via UV absorbance of a derivatized product. | Widely available, robust, excellent for routine analysis. | Requires derivatization for sensitivity and selectivity as benzylhydrazine lacks a strong chromophore. | 0.1 - 1 µg/mL |
| GC-MS | Separation of volatile derivatives by partitioning between a stationary and mobile phase, with mass spectrometric detection. | High sensitivity and selectivity, definitive identification. | Requires derivatization to improve volatility and thermal stability. Potential for analyte degradation at high temperatures. | 0.1 - 10 ng/mL[1][2] |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | No derivatization required, non-destructive, provides structural information, primary ratio method. | Lower sensitivity compared to chromatographic methods, higher initial instrument cost. | ~0.1 mg/mL |
In-Depth Methodological Review and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection
HPLC is the workhorse of the pharmaceutical industry for its robustness and reliability. For benzylhydrazine, which lacks a significant UV chromophore, pre-column derivatization is the key to unlocking sensitive and selective analysis.
The Rationale for Derivatization: The primary amino group of benzylhydrazine is a reactive handle for derivatization. Reaction with an aromatic aldehyde introduces a conjugated system, shifting the UV absorbance to a longer, less interference-prone wavelength and significantly enhancing the molar absorptivity. 4-Nitrobenzaldehyde is an excellent choice as a derivatizing reagent due to the resulting hydrazone's strong chromophore, which absorbs in the visible region, away from many common reaction components.
Experimental Workflow: HPLC-UV/DAD
Caption: HPLC-UV/DAD workflow for benzylhydrazine quantification.
Detailed Protocol for HPLC-UV/DAD Analysis:
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of benzylhydrazine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile/water, 50:50 v/v).
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution.
-
Sample Solution: Accurately transfer a known volume or weight of the reaction mixture into a volumetric flask and dilute with the solvent to a theoretical concentration within the calibration range.
-
-
Derivatization Procedure:
-
To 1.0 mL of each standard and sample solution in a vial, add 0.5 mL of a 1 mg/mL solution of 4-nitrobenzaldehyde in acetonitrile.
-
Add 50 µL of glacial acetic acid to catalyze the reaction.
-
Cap the vials and heat at 60°C for 30 minutes in a water bath or heating block.
-
Allow the vials to cool to room temperature.
-
Dilute the solutions with the mobile phase to a suitable volume if necessary.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient could be 30-70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the absorbance maximum of the formed hydrazone (typically around 380 nm).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the derivatized benzylhydrazine against the concentration of the working standards.
-
Determine the concentration of benzylhydrazine in the sample from the calibration curve using the peak area obtained.
-
Trustworthiness through Self-Validation: This method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include specificity (no interference from blank, placebo, and other reaction components), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness[3][4]. A stability-indicating method would also involve forced degradation studies to ensure the separation of the analyte from any potential degradation products[5].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled sensitivity and selectivity, making it ideal for trace-level quantification of benzylhydrazine, especially in complex matrices.
The Rationale for Derivatization and Headspace Analysis: Benzylhydrazine's polarity and low volatility make it unsuitable for direct GC analysis. Derivatization with a less polar and more volatile reagent, such as acetone, is necessary. The reaction forms a stable azine derivative that is amenable to GC. Headspace analysis is particularly advantageous as it minimizes matrix effects by only introducing the volatile components of the sample into the GC system, thereby protecting the instrument and improving data quality[1][2].
Experimental Workflow: Headspace GC-MS
Caption: Headspace GC-MS workflow for benzylhydrazine quantification.
Detailed Protocol for Headspace GC-MS Analysis:
-
Standard and Sample Preparation:
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., d6-acetone or an analog of the analyte) in a suitable solvent.
-
Standard Solutions: In headspace vials, add a fixed amount of the IS and varying amounts of the benzylhydrazine standard to create a calibration curve.
-
Sample Preparation: In a headspace vial, add a known amount of the reaction mixture and the same fixed amount of the IS.
-
Derivatization: Add a sufficient amount of acetone to each vial to act as both the solvent and the derivatizing agent. Seal the vials immediately.
-
-
Headspace GC-MS Conditions:
-
Headspace Incubation: 80°C for 20 minutes.
-
GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation.
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Detection Mode: Selected Ion Monitoring (SIM) for the characteristic ions of the derivatized benzylhydrazine and the internal standard.
-
-
Quantification:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the benzylhydrazine standards.
-
Determine the concentration of benzylhydrazine in the sample from the calibration curve.
-
Trustworthiness through Self-Validation: The use of an internal standard corrects for variations in injection volume and potential matrix effects. The high selectivity of SIM mode in MS ensures that only the ions of interest are monitored, significantly reducing the likelihood of interference.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary method for quantification that does not rely on calibration with the analyte itself. Instead, it uses a certified internal standard.
The Rationale for qNMR: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from a certified internal standard of known concentration, the concentration of the analyte can be determined directly. This technique is particularly valuable as it is non-destructive and provides structural confirmation simultaneously with quantification[6][7][8].
Experimental Workflow: qNMR
Caption: qNMR workflow for benzylhydrazine quantification.
Detailed Protocol for qNMR Analysis:
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The signals of the internal standard should not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, D2O).
-
Transfer an exact volume of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum on a spectrometer with a high field strength (e.g., 400 MHz or higher).
-
Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of benzylhydrazine (e.g., the benzylic CH2 protons) and a signal from the internal standard.
-
Calculate the concentration of benzylhydrazine using the following equation:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Molar_mass_analyte / Molar_mass_standard) * (Mass_standard / Mass_analyte) * Purity_standard
-
Trustworthiness through Self-Validation: The accuracy of qNMR is directly tied to the purity of the internal standard and the accuracy of the weighings. The use of a certified internal standard provides traceability to a primary standard. The non-destructive nature of the technique allows for repeated measurements and further analysis of the same sample.
Conclusion and Recommendations
The choice of the optimal analytical method for the quantification of benzylhydrazine in reaction mixtures depends on the specific requirements of the analysis.
-
For routine in-process control and release testing where high throughput and robustness are paramount, HPLC-UV/DAD with pre-column derivatization is the recommended method. It offers a good balance of sensitivity, selectivity, and cost-effectiveness.
-
For trace-level analysis and impurity profiling , where the highest sensitivity and definitive identification are required, headspace GC-MS is the superior choice. Its ability to minimize matrix interference makes it particularly suitable for complex reaction mixtures.
-
qNMR serves as an excellent orthogonal technique for method validation and as a primary standard for qualifying reference materials . Its ability to provide absolute quantification without the need for an analyte-specific standard is a significant advantage in research and development settings.
By understanding the principles, advantages, and limitations of each of these powerful analytical techniques, researchers and drug development professionals can confidently select and implement the most appropriate method for their specific needs, ensuring the quality and safety of their products.
References
- Holfinger, F., et al. (2000). Flow Injection Monitoring and Analysis of Mixtures of Hydrazine Compounds Using Filter-Supported Bilayer Lipid Membranes with Incorporated DNA. Analytical Chemistry, 72(1), 180-185.
- Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Chemistry, 2(4), 330-349.
- Reddy, S. K., et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134.
- Wang, Y., et al. (2020). Efficient photocatalytic synthesis of benzylhydrazine. Organic & Biomolecular Chemistry, 18(34), 6664-6668.
- Raju, V. K., et al. (2016). A validated RP-HPLC method for quantitative determination of genotoxic impurity hydrazine content in Ursodeoxycholic acid. Research Journal of Pharmacy and Technology, 9(7), 839-844.
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A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from 2-Chloro-4-fluoro-benzyl-hydrazine
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural validation of novel compounds is the cornerstone of discovery and innovation. The journey from a precursor molecule to a potential therapeutic agent is paved with meticulous synthesis and rigorous characterization. This guide provides an in-depth comparison of analytical methodologies for validating the structures of novel compounds derived from the versatile building block, 2-Chloro-4-fluoro-benzyl-hydrazine. We will delve into the causality behind experimental choices, presenting a self-validating framework for synthetic and analytical protocols.
The Strategic Importance of this compound
This compound is a strategically important starting material in medicinal chemistry. The presence of both chloro and fluoro substituents on the phenyl ring provides a unique electronic and steric profile, influencing the compound's reactivity and its potential interactions with biological targets.[1] The reactive hydrazine moiety is a versatile functional group that serves as a linchpin for the construction of a diverse array of heterocyclic scaffolds, such as pyrazoles and triazoles, which are prevalent in many biologically active compounds.[1]
Synthetic Pathways: A Comparative Approach to Heterocycle Formation
The synthesis of novel bioactive molecules from this compound often involves the formation of stable heterocyclic rings. Here, we compare two common synthetic routes to generate pyrazole and 1,2,4-triazole derivatives, highlighting the rationale behind the chosen reaction conditions.
Synthesis of Pyrazole Derivatives
The construction of a pyrazole ring typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. This reaction is a robust and widely used method for generating substituted pyrazoles.[2][3]
-
To a solution of this compound (1.0 eq) in ethanol, add a 1,3-diketone (e.g., acetylacetone, 1.1 eq). The choice of ethanol as a solvent is due to its ability to dissolve both reactants and its relatively high boiling point, which can facilitate the reaction upon heating.
-
Add a catalytic amount of a weak acid (e.g., acetic acid, 0.1 eq). The acid catalyzes the initial condensation by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC). Refluxing provides the necessary activation energy for the cyclization and subsequent dehydration to form the aromatic pyrazole ring.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). This purification step is crucial to isolate the desired pyrazole isomer and remove any unreacted starting materials or byproducts.
Synthesis of 1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazoles can be achieved through various routes, including the reaction of a hydrazine with a formamide equivalent or a subsequent cyclization with an appropriate one-carbon synthon.[4]
-
Treat this compound (1.0 eq) with an orthoformate (e.g., triethyl orthoformate, 1.5 eq) in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The orthoformate serves as a source of a formyl group equivalent.
-
Heat the mixture, allowing for the removal of the alcohol byproduct (e.g., ethanol) to drive the reaction to completion.
-
To the resulting intermediate, add a source of ammonia (e.g., ammonium acetate) and heat in a suitable high-boiling solvent like dimethylformamide (DMF). This step facilitates the cyclization to form the 1,2,4-triazole ring.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Structural Validation: A Triumvirate of Analytical Techniques
The unequivocal determination of a novel compound's structure is a multi-faceted process that relies on the synergistic use of several analytical techniques. We will now compare the three pillars of modern structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Crystallography.
Diagram of the Structural Validation Workflow
Caption: A typical workflow for the structural validation of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[5]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
-
¹³C NMR: Reveals the number of different types of carbon atoms in a molecule.
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments are indispensable for establishing the connectivity of the molecular framework.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.
-
The choice of NMR experiments is driven by the need to build a complete picture of the molecule's covalent framework. A ¹H NMR spectrum provides the initial proton inventory, while a ¹³C NMR spectrum gives the carbon count. When the 1D spectra are complex or ambiguous, 2D NMR becomes essential. HSQC definitively assigns protons to their attached carbons, and HMBC provides the long-range connectivity information needed to link all the atoms together.
Diagram of 2D NMR Connectivity Analysis
Caption: How 2D NMR techniques establish molecular connectivity.
High-Resolution Mass Spectrometry (HRMS): The Elemental Formula Fingerprint
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, which allows for the determination of its elemental formula.[7][8] This is a critical piece of information for validating a proposed structure. The high resolution of modern mass spectrometers can differentiate between molecules with the same nominal mass but different elemental compositions.[9]
The primary reason for employing HRMS is to confirm the elemental composition of the synthesized compound. A match between the experimentally determined exact mass and the calculated exact mass for a proposed molecular formula provides strong evidence for that formula. The isotopic pattern, especially for compounds containing chlorine and bromine with their characteristic isotopic distributions, further corroborates the elemental composition.[10][11]
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal of the novel compound can be obtained, X-ray crystallography provides the most definitive structural information. It reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute stereochemistry.[12][13] This technique is considered the "gold standard" for structural determination.[14]
The decision to pursue X-ray crystallography is often made when NMR and HRMS data are insufficient to resolve ambiguities, particularly concerning stereochemistry or complex connectivity. It provides an unambiguous and highly detailed picture of the molecule's structure. However, the major prerequisite is the ability to grow diffraction-quality single crystals, which is not always feasible.
Comparative Analysis of Validation Techniques
The following table provides a comparative summary of the strengths and limitations of the three primary structural validation techniques.
| Feature | NMR Spectroscopy | High-Resolution Mass Spectrometry (HRMS) | Single-Crystal X-ray Crystallography |
| Primary Information | Connectivity, stereochemistry, dynamic processes in solution. | Elemental formula, molecular weight. | Absolute 3D structure in the solid state. |
| Strengths | - Provides detailed structural information in solution.- Non-destructive.- Can study dynamic processes.[15][16] | - Extremely high mass accuracy.- High sensitivity.- Confirms elemental composition.[7][8] | - Unambiguous structure determination.- Provides absolute stereochemistry.- Gold standard for structural proof.[12][14] |
| Limitations | - Lower sensitivity compared to MS.- Can be complex to interpret for large molecules.- Requires soluble samples.[15][17] | - Provides no information on connectivity or stereochemistry.- Can be affected by ion suppression. | - Requires a suitable single crystal.- Structure is in the solid state, which may differ from the solution conformation.- Cannot be used for non-crystalline materials.[18][19] |
| Typical Use Case | Initial and primary structural elucidation. | Confirmation of elemental formula. | Definitive proof of structure and stereochemistry. |
Illustrative Data for a Hypothetical Pyrazole Derivative (PZ-1)
To illustrate the application of these techniques, let's consider the hypothetical pyrazole derivative, 1-((2-chloro-4-fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazole (PZ-1) , synthesized from this compound and acetylacetone.
| Analytical Technique | Expected Data for PZ-1 | Interpretation |
| ¹H NMR | - Singlet for benzylic CH₂ protons.- Doublet and doublet of doublets for aromatic protons.- Two singlets for the two methyl groups on the pyrazole ring.- Singlet for the pyrazole ring proton. | Confirms the presence of the key functional groups and their relative positions. |
| ¹³C NMR | - Signal for the benzylic CH₂ carbon.- Signals for the aromatic carbons (some showing C-F coupling).- Signals for the pyrazole ring carbons.- Signals for the two methyl carbons. | Confirms the carbon framework of the molecule. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺: C₁₂H₁₃ClFN₂⁺. Found m/z should be within 5 ppm of the calculated value. | Confirms the elemental formula of the synthesized compound. |
| X-ray Crystallography | Provides the exact 3D coordinates of all atoms, confirming the connectivity and planar structure of the pyrazole ring and the orientation of the substituted benzyl group. | Unambiguously confirms the entire molecular structure. |
Conclusion
The structural validation of novel compounds synthesized from this compound is a critical process that necessitates a multi-pronged analytical approach. While NMR spectroscopy provides the foundational understanding of molecular connectivity in solution, HRMS offers definitive confirmation of the elemental composition. For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography remains the ultimate tool, provided a suitable crystal can be obtained. By judiciously combining these powerful techniques, researchers can establish the structure of their novel compounds with the highest degree of confidence, paving the way for further investigation into their biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
